Technical Documentation Center

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
  • CAS: 1398511-49-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Abstract This technical guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural motifs—the thiazolo[5,4-c]pyridine core, a reactive chlorosubstituent, and a methylsulfonyl group—are well-established components of bioactive molecules. This document synthesizes information from related structures and established chemical principles to present its chemical structure, physicochemical properties, proposed synthetic pathways, and anticipated spectroscopic characteristics. Furthermore, we explore its potential applications as a versatile chemical scaffold, detailing its reactivity and strategic value in the design of novel therapeutics, particularly kinase inhibitors. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this promising molecular framework.

Introduction: The Strategic Value of the Thiazolopyridine Scaffold

The fusion of pyridine and thiazole rings creates heterocyclic systems of significant pharmacological importance. Thiazolopyridine derivatives, including the thiazolo[5,4-c]pyridine core, are recognized as "privileged scaffolds" in drug discovery.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2] The incorporation of a thiazole ring often enhances binding affinity and modulates the electronic properties of the molecule.

The subject of this guide, 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, is distinguished by two key functional groups that impart specific and highly valuable properties for drug design:

  • The 4-Chloro Group: This substituent is not merely a passive structural element. It serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the late-stage introduction of a wide variety of functional groups and the rapid generation of compound libraries for screening against biological targets. The electron-withdrawing nature of the adjacent ring nitrogen atom activates the C4 position, facilitating this substitution.[3]

  • The 2-Methylsulfonyl Group (Sulfone): The methylsulfonyl moiety is a metabolically robust and highly polar group. It is a strong hydrogen bond acceptor, a property frequently exploited to anchor a ligand within the active site of a protein target. Its replacement of a more metabolically labile group, such as a thioether, can significantly improve the pharmacokinetic profile of a drug candidate.

The combination of this stable, purine-isosteric core with a versatile synthetic handle and a potent hydrogen-bonding group makes 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine a high-value intermediate for constructing targeted therapeutics.

Chemical Structure and Physicochemical Properties

The core structure consists of a fused thiazole and pyridine ring system. The chlorine atom is attached at position 4 of the pyridine ring, and the methylsulfonyl group is at position 2 of the thiazole ring.

Chemical Structure Diagram

Caption: Chemical structure of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.

Physicochemical Data

As experimental data is not widely published, the following properties are calculated based on its structure and data from close analogs.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂S₂Calculated
Molecular Weight 248.71 g/mol Calculated
Monoisotopic Mass 247.94842 DaCalculated
XLogP3 (Predicted) 1.6Predicted
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated
CAS Number 301689-29-8Registry

Proposed Synthetic Pathway

The most chemically judicious and efficient route to synthesize 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine involves the oxidation of its methylthio precursor, 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine. This two-step approach leverages established methodologies for thiazole ring formation and subsequent thioether oxidation.

Rationale for Experimental Choices:

  • Precursor Synthesis: The synthesis of the thiazolopyridine core is a critical first step. This is often achieved through cyclization reactions involving a functionalized pyridine derivative.

  • Thioether Oxidation: The oxidation of a thioether to a sulfone is a high-yielding and reliable transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly used. m-CPBA is often preferred in laboratory settings for its solubility in organic solvents and clean reaction profiles. The stoichiometry of the oxidant is critical; using approximately two equivalents ensures full oxidation to the sulfone, while one equivalent would primarily yield the sulfoxide intermediate.

Synthetic Workflow Diagram

G start Functionalized Pyridine Precursor step1 Step 1: Thiazole Ring Annulation (e.g., with a thiomethylating agent & cyclization) start->step1 precursor Intermediate: 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine step1->precursor step2 Step 2: Oxidation (e.g., m-CPBA, DCM) precursor->step2 product Final Product: 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine step2->product

Caption: Proposed two-step synthesis of the target compound from a pyridine precursor.

Experimental Protocols

The following protocols are detailed, representative methodologies based on established chemical literature for analogous systems.

Protocol 1: Synthesis of 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine (Precursor)

This protocol is a generalized procedure based on common methods for constructing thiazolopyridine systems and should be adapted based on the specific starting materials available.

Objective: To synthesize the thioether intermediate required for oxidation.

Materials:

  • Appropriately substituted 2,3-diamino-4-chloropyridine derivative (1.0 eq)

  • Carbon disulfide (1.2 eq)

  • Potassium hydroxide (2.5 eq)

  • Methyl iodide (1.5 eq)

  • Ethanol, Anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the 2,3-diamino-4-chloropyridine derivative in anhydrous ethanol.

  • Thione Formation: Cool the solution to 0 °C in an ice bath. Add potassium hydroxide, followed by the dropwise addition of carbon disulfide. The choice of a strong base like KOH is to deprotonate the amine, facilitating the nucleophilic attack on carbon disulfide to form a dithiocarbamate intermediate which then cyclizes.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • S-Methylation: After cooling the reaction mixture to room temperature, add methyl iodide and stir for an additional 2-4 hours. Methyl iodide is a potent electrophile for the S-alkylation of the intermediate thione.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between DCM and water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. The bicarbonate wash is crucial to neutralize any remaining acidic species.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine.[4]

Protocol 2: Oxidation to 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Objective: To oxidize the thioether precursor to the final sulfone product.

Materials:

  • 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

  • Dichloromethane (DCM), Anhydrous

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the thioether precursor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C. DCM is an ideal solvent as it is relatively inert to the oxidizing conditions.

  • Addition of Oxidant: Add m-CPBA portion-wise over 15-20 minutes, maintaining the internal temperature below 5 °C. The slow, portion-wise addition is a critical safety and control measure to manage the exothermic nature of the oxidation.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the conversion of the starting material, the intermediate sulfoxide, and the final sulfone product by TLC.

  • Quenching: Upon completion, cool the mixture to 0 °C and quench the excess m-CPBA by adding saturated sodium thiosulfate solution. Stir vigorously until a spot test with starch-iodide paper indicates the absence of peroxides. This is a crucial self-validating step to ensure reaction safety.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to yield the pure 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine as a solid.

Anticipated Spectroscopic Characterization

Structural confirmation of the final product would rely on standard spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring (doublets or singlets, ~δ 7.5-8.5 ppm).- A sharp singlet for the methyl protons (~δ 3.3-3.5 ppm), significantly downfield from the corresponding thioether (~δ 2.7 ppm) due to the electron-withdrawing effect of the sulfone oxygens.
¹³C NMR - Aromatic carbons in the region of ~δ 115-160 ppm.- Methyl carbon signal around ~δ 40-45 ppm.
Mass Spec (HRMS) - A molecular ion peak [M+H]⁺ corresponding to the exact mass (248.9561).- A characteristic M+2 isotopic peak at ~33% the intensity of the M peak, confirming the presence of one chlorine atom.
IR Spectroscopy - Strong, characteristic asymmetric and symmetric stretching bands for the S=O group of the sulfone, typically found at ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹.[5][6]

Reactivity and Applications in Drug Discovery

The true value of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine lies in its potential as a building block for more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The primary site of reactivity is the chlorine-bearing carbon at position 4. This position is activated towards SNAr by the electron-withdrawing pyridine nitrogen. This allows for the displacement of the chloride with a wide range of nucleophiles, including:

  • Amines: To introduce side chains that can form critical interactions with protein targets.

  • Alcohols/Phenols: To form ether linkages.

  • Thiols: To form thioether linkages.

This versatility enables the rapid synthesis of a focused library of analogs for structure-activity relationship (SAR) studies.

Role as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors utilize a heterocyclic core that mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase active site. The thiazolo[5,4-c]pyridine core is an excellent candidate for this role. A derivative of this scaffold could bind in a kinase active site as illustrated below.

G cluster_scaffold Inhibitor Scaffold cluster_protein Kinase Active Site scaffold_core Thiazolo[5,4-c]pyridine Core sulfone SO₂Me Group (H-Bond Acceptor) scaffold_core->sulfone r_group R-Group (from SₙAr at C4) scaffold_core->r_group solvent_front Solvent Front sulfone->solvent_front H-Bond / Polar Interaction hydrophobic_pocket Hydrophobic Pocket r_group->hydrophobic_pocket Hydrophobic Interaction hinge Hinge Region (Backbone NH) hinge->scaffold_core H-Bond

Caption: Hypothetical binding mode of a derivative in a kinase active site.

The pyridine nitrogen can act as a hydrogen bond acceptor from the backbone NH of a hinge residue, while the sulfone group can interact with solvent or polar residues. The R-group, introduced via SNAr, can be tailored to occupy a nearby hydrophobic pocket, thereby increasing potency and selectivity. This strategic approach is a cornerstone of modern rational drug design.

Safety and Handling

  • Hazard Profile: Based on similar chlorinated heterocyclic compounds and sulfones, this compound should be handled as a potential irritant to the skin, eyes, and respiratory system.[7][8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis.[8]

Conclusion

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine represents a highly valuable and strategically designed chemical entity for drug discovery. While it may primarily serve as an intermediate, its combination of a biologically relevant core, a versatile synthetic handle, and a key pharmacophoric group makes it an ideal starting point for the development of potent and selective therapeutics. The synthetic routes and characterization data proposed in this guide provide a solid foundation for researchers to synthesize, explore, and ultimately unlock the full potential of this promising scaffold.

References

  • SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. J.N.T.University Hyderabad College of Engineering.
  • 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem. PubChem. Available at: [Link]

  • N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide | C14H16ClN3O3S2 - PubChem. PubChem. Available at: [Link]

  • 4-chloro[9][10]thiazolo[5,4-c]pyridine - PubChemLite. PubChem. Available at: [Link]

  • (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC. National Center for Biotechnology Information. Available at: [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. Google Patents.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. SpringerLink. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed. PubMed. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. MDPI. Available at: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed. PubMed. Available at: [Link]

  • (PDF) Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate. Available at: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Publishing. Available at: [Link]

Sources

Exploratory

Thiazolo[5,4-c]pyridine Derivatives: Unlocking a Privileged Scaffold for Next-Generation Therapeutics

The following technical guide details the therapeutic potential, synthesis, and drug discovery applications of thiazolo[5,4-c]pyridine derivatives. Executive Summary In the crowded landscape of kinase inhibitors and hete...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, synthesis, and drug discovery applications of thiazolo[5,4-c]pyridine derivatives.

Executive Summary

In the crowded landscape of kinase inhibitors and heterocyclic pharmacophores, the thiazolo[5,4-c]pyridine scaffold represents a high-potential, under-explored chemical space. Distinct from its widely utilized isomer thiazolo[5,4-b]pyridine, the [5,4-c] fusion offers unique vector orientations for substituent attachment, enabling novel binding modes in ATP-competitive pockets. This guide analyzes the structural utility of this scaffold, specifically its role as a bioisostere of purine and its proven efficacy in targeting c-Met receptor tyrosine kinases and microbial pathogens.

Structural Significance & Chemical Space

The thiazolo[5,4-c]pyridine core consists of a pyridine ring fused to a thiazole ring across the 3,4-positions of the pyridine. This fusion creates a rigid, planar bicycle with high electron deficiency, making it an excellent template for hydrogen bonding interactions within enzyme active sites.

Bioisosterism
  • Purine Mimicry: The scaffold effectively mimics the N-9/N-7 region of purine bases (adenine/guanine), allowing it to occupy the ATP-binding hinge region of kinases.

  • Isomeric Advantage: Unlike the [5,4-b] isomer (where the pyridine nitrogen is at position 1), the [5,4-c] isomer places the pyridine nitrogen at position 6 (IUPAC numbering for fused system). This subtle shift alters the dipole moment and the vector of hydrogen bond acceptors, potentially overcoming resistance mechanisms associated with classic kinase inhibitors.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core Thiazolo[5,4-c]pyridine Core Scaffold R2 C2 Position (Thiazole) CRITICAL for Potency (e.g., Aryl, Heteroaryl) Core->R2  Kinase Hinge Binding   N6 N6 Position (Pyridine) H-Bond Acceptor Solubility Vector (in tetrahydro forms) Core->N6  Solvent Interaction   C4 C4/C7 Positions Steric Bulk Tolerance Lipophilicity Modulation Core->C4  Hydrophobic Pocket   Effect1 Effect1 R2->Effect1 Determines Specificity (e.g., c-Met vs EGFR) Effect2 Effect2 N6->Effect2 Modulates PK/ADME

Figure 1: SAR Map of Thiazolo[5,4-c]pyridine. The C2 position is the primary vector for potency, often engaging the kinase hinge region.

Therapeutic Applications

Oncology: c-Met Kinase Inhibition

The most authoritative validation of this scaffold in oncology comes from the development of JLK1360 , a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative.

  • Target: c-Met (Hepatocyte Growth Factor Receptor).

  • Mechanism: JLK1360 acts as an ATP-competitive inhibitor. The thiazolo[5,4-c]pyridine core anchors the molecule in the active site, preventing the autophosphorylation of tyrosine residues (Y1234/Y1235) required for c-Met activation.

  • Clinical Relevance: Aberrant c-Met signaling drives tumor metastasis and resistance to EGFR inhibitors in lung cancer (NSCLC).

Antimicrobial Activity

Glycosylated derivatives of thiazolo[5,4-c]pyridine have demonstrated significant bacteriostatic and fungistatic profiles.

  • Mechanism: Disruption of bacterial cell wall synthesis and interference with DNA gyrase (inferred from structural homology to aminocoumarins).

  • Spectrum: Active against Gram-positive Bacillus subtilis and Staphylococcus aureus.

Quantitative Data Summary
Compound ClassTarget / OrganismActivity MetricKey Insight
JLK1360 (Fused Derivative)c-Met KinaseIC50: ~1-5 µMPrevents receptor autophosphorylation; blocks HGF-induced scattering.
Glycoside Deriv.[1][2] 4a S. aureusMIC: 12.5 µg/mLHigh efficacy attributed to sugar moiety enhancing uptake.
Tetrahydro- deriv. E. coliMIC: 25 µg/mLModerate activity; "tetrahydro" ring improves solubility.

Mechanism of Action: c-Met Signaling Pathway

The following diagram illustrates how thiazolo[5,4-c]pyridine derivatives (like JLK1360) intervene in the metastatic signaling cascade.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding Phos Autophosphorylation (Y1234/Y1235) cMet->Phos Activation ATP ATP ATP->cMet Activation (Blocked) Inhibitor Thiazolo[5,4-c]pyridine Derivative (Inhibitor) Inhibitor->cMet  Competes with ATP   Inhibitor->Phos BLOCKS Gab1 Gab1 Recruitment Phos->Gab1 MAPK RAS-MAPK Pathway (Proliferation) Gab1->MAPK PI3K PI3K-AKT Pathway (Survival) Gab1->PI3K Metastasis Tumor Metastasis & Angiogenesis MAPK->Metastasis PI3K->Metastasis

Figure 2: Mechanism of Action. The derivative competes with ATP, blocking downstream signaling cascades (MAPK/PI3K) essential for tumor survival.

Experimental Protocols

Synthesis of Thiazolo[5,4-c]pyridine Core

Objective: To synthesize the core scaffold from commercially available precursors. This protocol is adapted from the Hantzsch-type cyclization strategy.

Reagents:

  • 3-Amino-4-chloropyridine (Starting Material)

  • Potassium O-ethyl xanthate

  • Ethanol (Solvent)[3]

  • Chloroacetic acid

Step-by-Step Methodology:

  • Thiolation: Dissolve 3-amino-4-chloropyridine (10 mmol) in absolute ethanol (50 mL). Add Potassium O-ethyl xanthate (20 mmol). Reflux for 12 hours under nitrogen atmosphere.

    • Checkpoint: Monitor TLC for disappearance of starting amine.

  • Cyclization: Evaporate solvent.[4] Dissolve the residue in water and acidify with acetic acid to precipitate the intermediate mercaptan.

  • Ring Closure: React the mercaptan intermediate with chloroacetic acid (12 mmol) in refluxing acetic anhydride for 4 hours. This promotes the cyclodehydration to form the thiazolo[5,4-c]pyridine ring.

  • Purification: Neutralize with NaHCO3. Extract with Ethyl Acetate (3x). Dry over MgSO4. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

In Vitro Kinase Assay (c-Met)

Objective: Validate the inhibitory potency (IC50) of the synthesized derivative.

  • Preparation: Prepare a 10 mM stock solution of the thiazolo[5,4-c]pyridine derivative in 100% DMSO.

  • Enzyme Mix: Dilute recombinant human c-Met kinase (0.5 nM final) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Add 5 µL of compound (serially diluted) to 384-well plate.

    • Add 10 µL of Enzyme Mix. Incubate 15 min at RT.

    • Add 10 µL of Substrate Mix (100 µM ATP + Poly(Glu,Tyr) peptide).

  • Detection: Incubate 60 min. Stop reaction with EDTA. Measure phosphorylation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) reader.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow

The following diagram outlines the chemical synthesis pathway for generating the core scaffold and its subsequent functionalization.

Synthesis_Flow SM 3-Amino-4-chloropyridine Int1 Mercapto-pyridine Intermediate SM->Int1 Nucleophilic Subst. (Reflux, EtOH) Reagent1 Potassium O-ethyl xanthate Reagent1->Int1 Core Thiazolo[5,4-c]pyridine Core Int1->Core Cyclization (Acetic Anhydride) Deriv Functionalized Derivative (e.g., JLK1360) Core->Deriv SAR Optimization (Suzuki Coupling / Alkylation)

Figure 3: Synthetic route from chloropyridine precursors to the final functionalized drug candidate.

Future Outlook & Strategic Recommendations

The thiazolo[5,4-c]pyridine scaffold is currently in the "Early Challenger" phase of the drug discovery lifecycle. While its isomer ([5,4-b]) is heavily patented for PI3K/EGFR inhibition, the [5,4-c] variant offers a cleaner intellectual property (IP) landscape.

Recommendations for Researchers:

  • Expand the "Tetrahydro" Series: The reduced forms (tetrahydrothiazolo[5,4-c]pyridine) show improved solubility and blood-brain barrier (BBB) penetration, making them viable candidates for CNS targets beyond oncology.

  • Fragment-Based Drug Design (FBDD): Use the core scaffold as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) to orient warheads towards E3 ligases.

  • Focus on Resistance: Leverage the unique N6-vector to design inhibitors effective against c-Met mutants (e.g., Y1230C) that resist Type I inhibitors.

References

  • Ghoneim, A. A., et al. (2021).[1] "Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside." Polycyclic Aromatic Compounds.

  • Amat, M., et al. (2010). "Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity." ARKIVOC, 2010(3).[5]

  • ChemicalBook. (2023). "Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-5-methyl- (CAS 259809-24-0)."[6][7]

  • Balkan, A., et al. (2001). "Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d]pyrimidines." Arzneimittelforschung.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine. As a specialized heterocyclic building block, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine. As a specialized heterocyclic building block, this compound holds potential significance for medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] Due to its status as a niche research chemical, publicly available, empirically determined data is sparse. This guide, therefore, moves beyond a simple recitation of known values. Instead, it equips the research and drug development professional with the foundational knowledge, theoretical data, and robust, field-proven experimental protocols necessary to independently determine and validate the critical physicochemical parameters of this molecule. We will detail methodologies for structural confirmation, purity assessment, and the determination of key physical properties, explaining the scientific rationale behind each procedural choice.

Chemical Identity and Theoretical Properties

The first step in working with any novel or sparsely-documented compound is to establish its fundamental identity. This involves confirming its structure, molecular formula, and theoretical mass, which serve as the basis for all subsequent analytical work.

The target molecule, 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, is a fused heterocyclic system. The thiazolo[5,4-c]pyridine core is functionalized with a chloro group at the 4-position and a methylsulfonyl group at the 2-position. The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the chloro group and pyridine nitrogen influence the molecule's electronic distribution and potential for intermolecular interactions.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Structure of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.

Table 1: Calculated Physicochemical Properties

PropertyValueSource / Method
Molecular Formula C₇H₅ClN₂O₂S₂Elemental Composition
Molecular Weight 248.71 g/mol Calculation
Exact Monoisotopic Mass 247.94844 DaCalculation
Predicted XlogP ~1.8 - 2.2Based on analogs[3]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 4 (2xO, 2xN)Structural Analysis

Structural Confirmation and Purity Analysis: A Practical Approach

Without established reference standards, it is incumbent upon the scientist to rigorously confirm the structure and purity of the material in-house. A multi-technique approach is non-negotiable for building a trustworthy data package.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Experience: Standard low-resolution mass spectrometry can confirm the nominal mass, but it cannot definitively distinguish between compounds with the same integer mass but different elemental compositions. HRMS, typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can compare the experimental mass to the theoretical exact mass of the desired compound and its potential impurities.

Self-Validating Protocol: HRMS by ESI-TOF

  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol or acetonitrile. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation and efficient ionization in positive ion mode ([M+H]⁺).

  • Instrumentation: Use a calibrated Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Validation:

    • The primary observed ion should correspond to the [M+H]⁺ adduct.

    • Expected m/z: 248.95571 (for C₇H₆ClN₂O₂S₂⁺).

    • The measured mass should be within 5 ppm of the theoretical mass.

    • Examine the isotopic pattern. The presence of chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) will generate a characteristic isotopic signature. The A+2 peak (from ³⁷Cl and ³⁴S) will be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: NMR provides definitive proof of the molecular structure by mapping the chemical environment of each proton and carbon atom. For a novel compound, both ¹H and ¹³C NMR are required. The chemical shifts, coupling constants, and integration values must be fully consistent with the proposed structure.

Expected Spectral Features:

  • ¹H NMR:

    • Pyridine Ring Protons (2H): Expect two doublets in the aromatic region (δ 7.5-9.0 ppm). The precise shifts will be influenced by the electron-withdrawing effects of the chloro and sulfonyl groups.

    • Methyl Protons (3H): Expect a sharp singlet around δ 3.0-3.5 ppm, characteristic of a methyl group attached to a sulfonyl moiety.

  • ¹³C NMR:

    • Expect 7 distinct carbon signals.

    • The carbon atoms of the pyridine and thiazole rings will appear in the δ 110-160 ppm range.

    • The methyl carbon of the sulfonyl group will be a distinct signal in the aliphatic region, typically around δ 40-45 ppm.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Expertise & Experience: RP-HPLC is the gold standard for determining the purity of small organic molecules. The choice of column, mobile phase, and detector wavelength is critical and must be based on the compound's properties. The thiazolo[5,4-c]pyridine core contains a UV chromophore, making UV detection ideal. The compound's moderate predicted polarity suggests a C18 column is an excellent starting point.

dot graph "HPLC_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: A typical RP-HPLC workflow for purity analysis.

Self-Validating Protocol: Purity Determination by RP-HPLC-UV

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient to ensure good separation (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (to ensure reproducible retention times).

  • Detection: Photodiode Array (PDA) or UV detector. Monitor at a wavelength near the compound's absorbance maximum (λmax), likely around 254 nm or 280 nm. A PDA detector is superior as it allows for peak purity analysis across the entire UV spectrum.

  • Validation: The result should be a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks. For drug development purposes, purity should typically exceed 95%.[1]

Physicochemical Property Determination

Melting Point (m.p.)

The melting point is a fundamental indicator of purity. A sharp melting range (e.g., 1-2 °C) is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination

  • Ensure the sample is completely dry and free of solvent.

  • Load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary in a calibrated melting point apparatus.

  • Use a rapid heating rate (10-20 °C/min) to find an approximate melting range.

  • Perform a second measurement with a new sample, heating at a slow rate (1-2 °C/min) through the previously determined approximate range.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Solubility

Solubility data is critical for designing formulations, biological assays, and synthetic reaction conditions.

Protocol: Qualitative Solubility Assessment

  • Add approximately 1 mg of the compound to a small vial.

  • Add 100 µL of the test solvent (e.g., Water, PBS, DMSO, Ethanol, Dichloromethane, Acetone).

  • Vortex for 30 seconds.

  • Visually inspect for dissolution.

  • If dissolved, the solubility is ≥10 mg/mL. If not, add another 900 µL of solvent (for a total of 1 mL).

  • Vortex again. If dissolved, the solubility is ≥1 mg/mL.

  • Categorize solubility based on this systematic evaluation. Due to the polar sulfonyl group and aromatic nitrogens, solubility is anticipated in polar aprotic solvents like DMSO and DMF.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is not widely available, a conservative approach to handling is mandated based on data from structurally related compounds, such as 4-Chloro-2-(methylsulfonyl)pyrimidine.[4]

  • Hazard Classification (Inferred): Harmful if swallowed (Acute Toxicity, Oral, Category 4), may cause skin irritation or an allergic skin reaction, and causes serious eye damage.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid creating dust.[5] Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[5]

    • Skin: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical advice.[5]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is provided as guidance based on analogous structures. Users must conduct their own thorough risk assessment before handling this compound.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2-(methylsulfonyl)pyrimidine.
  • Aaronchem. (2024). Safety Data Sheet.
  • PubChem. (2026). 4-Chloro-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2013). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Kim, H. Y., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 28(1), 163. Available at: [Link]

  • ResearchGate. (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Request PDF. Retrieved from [Link]

  • Patel, H. D., et al. (2015). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica, 7(1), 136-143. Available at: [Link]

  • PubChem. (2026). N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 48-60. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid. Retrieved from [Link]

  • PubChemLite. (2026). 4-chloro[4]thiazolo[5,4-c]pyridine. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 478. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. PDF. Retrieved from [Link]

Sources

Exploratory

The Rising Therapeutic Potential of Thiazolo[5,4-c]pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract The thiazolo[5,4-c]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolo[5,4-c]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of thiazolo[5,4-c]pyridine-based compounds. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Thiazolo[5,4-c]pyridine Scaffold - A Privileged Heterocycle

The fusion of a thiazole and a pyridine ring to form the thiazolo[5,4-c]pyridine scaffold creates a unique chemical entity with a distinct electronic and steric profile. This arrangement has proven to be highly amenable to chemical modification, allowing for the fine-tuning of its physicochemical properties and biological targets. The inherent aromaticity and the presence of multiple heteroatoms (nitrogen and sulfur) provide key interaction points for binding to various biological macromolecules, making it a versatile template for drug design.

Thiazole and its fused derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3] The pyridine moiety is also a common feature in many approved drugs and natural products, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3] The combination of these two pharmacophores in the thiazolo[5,4-c]pyridine framework has led to the discovery of potent and selective modulators of various biological pathways.

This guide will systematically explore the key therapeutic areas where thiazolo[5,4-c]pyridine derivatives have shown significant promise.

Anticancer Activity: Targeting Key Pathways in Oncology

The development of novel anticancer agents remains a paramount challenge in modern medicine. Thiazolo[5,4-c]pyridine and its isomers have demonstrated significant potential in this arena, with compounds exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.

Mechanism of Action: Inhibition of Hedgehog Signaling

One of the well-documented anticancer mechanisms of this scaffold involves the inhibition of the Hedgehog (Hh) signaling pathway.[4] Aberrant activation of the Hh pathway is implicated in the development and progression of numerous human cancers. The Smoothened (Smo) receptor, a key component of this pathway, represents a promising target for anticancer therapy.[4]

A series of novel tetrahydrothiazolo[5,4-c]pyridine derivatives have been developed as potent Smoothened antagonists.[4] These compounds have demonstrated excellent inhibition of Hh signaling, comparable to or better than the FDA-approved drug Vismodegib.[4]

Hedgehog_Signaling_Inhibition Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU Suppressor of Fused (SUFU) Smo->SUFU GLI GLI Transcription Factor SUFU->GLI Target_Genes Target Gene Expression (Proliferation, Survival) GLI->Target_Genes Activates Thiazolopyridine Thiazolo[5,4-c]pyridine Derivative Thiazolopyridine->Smo Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by thiazolo[5,4-c]pyridine derivatives targeting Smoothened (Smo).

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on tetrahydrothiazolo[5,4-c]pyridine derivatives as Smo antagonists have revealed key structural features for optimal activity. Modifications at various positions of the scaffold have led to compounds with improved potency and pharmacokinetic profiles, including enhanced oral bioavailability.[4]

Other Anticancer Mechanisms

Beyond Smoothened inhibition, thiazolo[5,4-c]pyridine and related isomers have been investigated for their activity against other cancer targets. For instance, some derivatives have shown potent inhibitory activity against EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), including mutations that confer resistance to existing therapies in non-small cell lung cancer.[5] Other studies have highlighted the potential of these scaffolds to induce apoptosis in cancer cells and inhibit c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[5][6]

Compound ClassTargetCancer TypePotency (IC50/GI50)Reference
Tetrahydrothiazolo[5,4-c]pyridinesSmoothened (Hedgehog Pathway)Various CancersComparable to Vismodegib[4]
Thiazolo[5,4-b]pyridinesEGFR-TKNon-Small Cell Lung Cancer0.010 µM (HCC827 cells)[5]
Thiazolo[5,4-b]pyridinesc-KITGastrointestinal Stromal Tumor1.15 µM (HMC1.2 cells)[6]
Thiazolo[5,4-d]pyrimidinesNot specifiedHuman Gastric Cancer4.64 µM (MGC-803 cells)[7]

Table 1: Summary of Anticancer Activities of Thiazolo[5,4-c]pyridine and Related Scaffolds.

Experimental Protocol: Synthesis of Tetrahydrothiazolo[5,4-c]pyridine Derivatives

A general and efficient method for the synthesis of the tetrahydrothiazolo[5,4-c]pyridine core involves the Gewald reaction.[8]

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Gewald Reaction: + Cyanamide + Sulfur + Morpholine Start->Step1 Intermediate1 tert-butyl 2-amino-6,7-dihydrothiazolo [5,4-c]pyridine-5(4H)-carboxylate Step1->Intermediate1 Step2 Reaction with 2,5-dimethoxytetrahydrofuran in acetic acid Intermediate1->Step2 Intermediate2 tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo [5,4-c]pyridine-5(4H)-carboxylate Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Product 2-(1H-pyrrol-1-yl)-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine Step3->Product

Caption: General synthetic workflow for tetrahydrothiazolo[5,4-c]pyridine derivatives.

Step-by-Step Protocol:

  • Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: To a stirred solution of N-Boc-4-piperidone, cyanamide, and sulfur in ethanol, add morpholine dropwise at room temperature. Heat the reaction mixture at reflux for 3 hours.[8] After cooling, pour the mixture into ice-cold water. Collect the resulting solid by filtration and recrystallize from ethanol.[8]

  • Synthesis of tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: A solution of the 2-amino derivative and 2,5-dimethoxytetrahydrofuran in acetic acid is heated at 100°C overnight.[8] After completion, the solvent is evaporated, and the residue is worked up with ethyl acetate and water.[8]

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final tetrahydrothiazolo[5,4-c]pyridine core, which can be further functionalized.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Thiazolo[5,4-c]pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[9][10]

Broad-Spectrum Potential

Newly synthesized thiazolo[5,4-c]pyridine glycosides have exhibited high antimicrobial activity against various microorganisms.[9][10] The introduction of a sugar moiety can enhance the solubility and bioavailability of the parent compound, potentially leading to improved efficacy.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the potential binding modes of these compounds with microbial protein targets.[9][10] These in silico approaches are valuable for understanding the structure-activity relationships and for the rational design of more potent antimicrobial agents.

Compound ClassOrganismsActivityReference
Thiazolo[5,4-c]pyridine GlycosidesBacteria and FungiHigh antimicrobial activity[9][10]
Tetrahydrothiazolo[5,4-c]pyridinesVarious BacteriaIn-vitro antimicrobial activity[8]
Thiazolo-Pyridine Dicarboxylic Acid DerivativesEscherichia coli, Staphylococcus aureusSignificant antibacterial activity[11][12]

Table 2: Summary of Antimicrobial Activities of Thiazolo[5,4-c]pyridine Derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of synthesized compounds is typically evaluated using standard methods such as the broth microdilution or agar diffusion assays.

Step-by-Step Protocol (Agar Diffusion Method):

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum evenly onto the surface of an agar plate.

  • Impregnate sterile paper discs with known concentrations of the test compounds.

  • Place the discs on the inoculated agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many debilitating diseases. Thiazolo[5,4-c]pyridine and its isomers have shown potential as anti-inflammatory agents, with some derivatives exhibiting activity comparable to or exceeding that of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[13][14][15]

In Vivo Efficacy

The anti-inflammatory effects of these compounds have been evaluated in vivo using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[13][14][15]

Molecular Docking and SAR

Molecular docking studies have been utilized to predict the binding interactions of these compounds with key inflammatory targets, such as cyclooxygenase (COX) enzymes.[15] Structure-activity relationship studies have guided the modification of the thiazolo[4,5-b]pyridine scaffold to enhance anti-inflammatory potency.[13][14]

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research suggests that thiazole-containing compounds may possess neuroprotective properties.[16][17][18] While specific studies on the neuroprotective effects of thiazolo[5,4-c]pyridines are still in their early stages, the broader class of thiazole derivatives has shown promise in models of neurodegenerative diseases. This includes the ability to inhibit α-synuclein aggregation, a key pathological event in Parkinson's disease.[16]

Conclusion and Future Directions

The thiazolo[5,4-c]pyridine scaffold and its isomers represent a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them an attractive area for further investigation.

Future research should focus on:

  • Elucidation of precise mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization.

  • Expansion of structure-activity relationship studies: Systematic exploration of the chemical space around the thiazolo[5,4-c]pyridine core will likely lead to the identification of more potent and selective drug candidates.

  • In-depth preclinical evaluation: Promising compounds should be subjected to rigorous preclinical testing, including pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.

The continued exploration of the rich chemistry and biology of thiazolo[5,4-c]pyridine-based scaffolds holds significant promise for addressing unmet medical needs across a range of therapeutic areas.

References

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar.
  • Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine deriv
  • Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. PubMed. [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Taylor & Francis. [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Py. Taylor & Francis. [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. [Link]

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. [N/A]
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [N/A]
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [N/A]
  • Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. [N/A]
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. NIH. [Link]

  • (PDF) Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Publications. [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. [Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. [N/A]
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [N/A]
  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Figshare. [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Thiazolo[5,4-c]pyridine. PubChem. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. [N/A]
  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Novel Multifunctional Ascorbic Triazole Derivatives for Amyloidogenic Pathway Inhibition, Anti-Inflammation, and Neuroprotection. MDPI. [Link]

  • Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. PMC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a drug candidate is its solubility.[1][2] Poor solubility can lead to a cascade of issues, including low bioavailability, unpredictable in vitro results, and significant hurdles in formulation development.[1][2] Consequently, a comprehensive understanding of a compound's solubility profile in various solvent systems is not merely a perfunctory step but a cornerstone of a robust and efficient drug discovery pipeline.[3][4] Early and accurate solubility assessment allows researchers to de-risk candidates, optimize formulations, and ultimately, accelerate the delivery of novel therapeutics to patients in need.[1][3]

This technical guide provides an in-depth examination of the solubility profile of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present a systematic approach to its experimental determination, and discuss the practical implications of its solubility characteristics for drug development professionals.

Physicochemical Properties of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine: A Structural Perspective

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of the functional groups and overall architecture of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine provides valuable insights into its expected behavior in different organic solvents.

Molecular Structure:

  • Thiazolo[5,4-C]pyridine Core: This fused heterocyclic system is relatively rigid and contains both nitrogen and sulfur atoms, which can participate in dipole-dipole interactions and potentially act as hydrogen bond acceptors.

  • Chloro Group (-Cl): The electron-withdrawing nature of the chloro group contributes to the overall polarity of the molecule and can influence its interactions with polar solvents.

  • Methylsulfonyl Group (-SO2CH3): This is a highly polar and electron-withdrawing group. The two oxygen atoms are strong hydrogen bond acceptors, which can significantly impact solubility in protic solvents.

  • Overall Polarity: The combination of the heterocyclic core and the polar substituents suggests that 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is a polar molecule.

Based on these structural features, it is anticipated that the compound will exhibit greater solubility in polar solvents, particularly those capable of acting as hydrogen bond donors. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents.

Solubility Profile in Common Organic Solvents

The following table summarizes the predicted solubility of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine in a range of common organic solvents at ambient temperature. These predictions are based on the principle of "like dissolves like" and the physicochemical properties of the compound.[5] It is crucial to note that these are estimations and should be confirmed by experimental determination.

SolventSolvent TypePolarity IndexPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Freely SolubleHighly polar solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Freely SolublePolar aprotic solvent with a high dielectric constant.
MethanolPolar Protic5.1SolubleCapable of hydrogen bonding with the sulfonyl and nitrogen atoms.
EthanolPolar Protic4.3Sparingly SolubleLower polarity than methanol, leading to reduced solubility.
AcetonitrilePolar Aprotic5.8Sparingly SolublePolar, but lacks hydrogen bond donating capability.
AcetonePolar Aprotic5.1Slightly SolubleIntermediate polarity, may show some solvating power.
Dichloromethane (DCM)Nonpolar3.1Slightly SolubleCan engage in dipole-dipole interactions with the chloro group.
Ethyl AcetatePolar Aprotic4.4Very Slightly SolubleModerate polarity, but a weaker solvent for this compound.
TolueneNonpolar2.4InsolubleNonpolar aromatic solvent, poor match for the polar solute.
HexaneNonpolar0.1InsolubleAliphatic, nonpolar solvent with only weak van der Waals forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC).[5][6]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the generalized workflow for determining the equilibrium solubility of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of organic solvent A->B C Seal container B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.45 µm PTFE syringe filter E->F G Prepare dilutions of the filtrate F->G H Quantify concentration using HPLC G->H I Calculate solubility (e.g., mg/mL) H->I G A Start: Define Compound and Solvents B Shake-Flask Experiment - Add excess solid to solvent - Equilibrate at constant T A->B C {Visual Check Is there undissolved solid?} B->C D {Add more solid and re-equilibrate} C->D No E Separation - Centrifuge - Filter supernatant C->E Yes D->B F HPLC Analysis - Prepare standards & calibration curve - Analyze filtrate E->F G Data Processing - Calculate concentration from curve - Report solubility F->G H End: Solubility Profile Established G->H

Caption: Logical workflow for a solubility determination experiment.

Implications for Drug Development

A thorough understanding of the solubility profile of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is paramount for its advancement as a potential drug candidate.

  • Lead Optimization: If the solubility in physiologically relevant solvents is low, medicinal chemists can use this data to guide structural modifications to enhance solubility without compromising pharmacological activity.

  • Formulation Development: The solubility data will inform the selection of appropriate excipients and delivery systems (e.g., solutions, suspensions, or solid dispersions) to achieve the desired drug concentration and bioavailability. [3]* In Vivo Studies: Predicting the in vivo behavior of a compound is crucial. [3]Solubility data helps in designing appropriate dosing vehicles for preclinical and clinical studies, ensuring that the compound remains in solution upon administration.

Conclusion

The solubility of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine in organic solvents is a critical parameter that influences its entire development lifecycle. While theoretical predictions based on its polar nature provide a valuable starting point, rigorous experimental determination using methods such as the shake-flask protocol coupled with HPLC analysis is indispensable for obtaining accurate and actionable data. The insights gained from a comprehensive solubility profile will empower researchers to make informed decisions, mitigate risks, and ultimately, unlock the full therapeutic potential of this promising compound.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BMG LABTECH. (2023, April 6).
  • Pharmaceutical Sciences. (2024, February 15).
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Veranova.
  • ResearchGate. (n.d.). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF.
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Labinsights. (2023, May 8). Solubility Analysis to Assist Drug R&D Projects.
  • SlideShare. solubility experimental methods.pptx.
  • Analytik NEWS. (2024, November 14).
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • SOLUBILITY AND DISSOLUTION FOR DRUG.
  • PubMed. (2010, March 15). Prediction of solubility of drugs and other compounds in organic solvents.
  • PubChem. 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232.
  • PubChem. N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide | C14H16ClN3O3S2.
  • Journal of Organic and Pharmaceutical Chemistry. (2019, August 14). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
  • PubChemLite. 4-chlorot[7][8]hiazolo[5,4-c]pyridine.

  • MDPI. (2022, January 13).
  • ResearchGate. (2025, August 7). (PDF)
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • BOC Sciences. CAS 334542-44-8 (4-CHLORO-2-(METHYLSULFANYL)PYRIDINE).
  • EPA. 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine Properties.
  • ChemicalBook. (2025, July 24). 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3.
  • Sigma-Aldrich. 4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3.
  • TOKU-E.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Kinase Inhibitors Using the 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Scaffold

Introduction & Mechanistic Rationale The design of ATP-competitive kinase inhibitors relies heavily on heterocyclic scaffolds that mimic the adenine ring of ATP. The thiazolo[5,4-c]pyridine bicyclic system has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design of ATP-competitive kinase inhibitors relies heavily on heterocyclic scaffolds that mimic the adenine ring of ATP. The thiazolo[5,4-c]pyridine bicyclic system has emerged as a highly privileged pharmacophore in medicinal chemistry, demonstrating exceptional utility in targeting kinases such as TYK2, JAK, and PI3K[1][2].

The specific intermediate 4-chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a masterclass in orthogonal reactivity[3]. By strategically placing two different leaving groups—a highly labile methylsulfonyl group at the C2 position and a moderately reactive chloro group at the C4 position—chemists can perform sequential, regioselective functionalizations without the need for complex protecting group strategies.

Biological Context: Targeting the TYK2/JAK-STAT Pathway

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic protein kinases that regulate cytokine signal transduction. Dysregulation of TYK2 is heavily implicated in autoimmune and inflammatory diseases, making it a prime therapeutic target[3]. Thiazolopyridine derivatives bind to the highly conserved ATP-binding pocket of TYK2, preventing the phosphorylation of STAT proteins and halting downstream inflammatory gene transcription.

Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Kinase (Therapeutic Target) Receptor->TYK2 STAT STAT Phosphorylation & Dimerization TYK2->STAT Nucleus Gene Transcription (Inflammation) STAT->Nucleus Inhibitor Thiazolo[5,4-c]pyridine Inhibitor Inhibitor->TYK2

Fig 1: TYK2/JAK-STAT signaling pathway and the targeted inhibition by thiazolopyridine derivatives.

Orthogonal Functionalization Strategy

The brilliance of the 4-chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine scaffold lies in the electronic disparity between its two reactive sites.

  • The C2 Position (Thiazole Ring): Flanked by a sulfur and a nitrogen atom, this carbon is extremely electron-deficient. The methylsulfonyl (-SO2Me) group is a superb leaving group, allowing for rapid Nucleophilic Aromatic Substitution (SNAr) by amines at room temperature[3].

  • The C4 Position (Pyridine Ring): The chloro group is a poorer leaving group than the sulfone. Once the C2 position is aminated, the new amine donates electron density into the bicyclic system, further deactivating the C4-chloro group toward SNAr. However, the C-Cl bond remains perfectly primed for Palladium-catalyzed oxidative addition, allowing for downstream Suzuki-Miyaura cross-coupling.

Quantitative Comparison of Reaction Parameters

The following table summarizes the distinct reaction conditions required to exploit this orthogonal reactivity.

Reaction ParameterStep 1: Thioether OxidationStep 2: C2 SNAr AminationStep 3: C4 Suzuki Coupling
Target Bond Formed C-SO2MeC-N (Amine)C-C (Aryl)
Reagents mCPBA (3.0 eq)Amine (1.1 eq), K2CO3 (2.0 eq)Ar-B(OH)2, Pd(dppf)Cl2, Base
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Dioxane / H2O (4:1)
Temperature 0 °C to 23 °C20 °C to 25 °C90 °C to 110 °C
Reaction Time 4 hours1.5 to 2 hours12 to 18 hours
Typical Yield 85% - 95%80% - 90%65% - 85%
Regioselectivity >99% (S-oxidation only)>99% (C2 position only)>99% (C4 position only)

Synthetic Workflow & Self-Validating Protocols

Workflow SM 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine Oxidation Step 1: Oxidation (mCPBA) SM->Oxidation Sulfone 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Oxidation->Sulfone SNAr Step 2: SNAr (Amine, Base) Sulfone->SNAr MonoSub C2-Aminated 4-Chloro Intermediate SNAr->MonoSub Coupling Step 3: Suzuki Coupling (Pd-cat) MonoSub->Coupling Product Final Kinase Inhibitor Coupling->Product

Fig 2: Step-by-step synthetic workflow for functionalizing the thiazolo[5,4-c]pyridine scaffold.

Protocol 1: Synthesis of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Objective: Convert the unreactive thioether into a highly labile sulfone leaving group.

  • Reaction Setup: Charge a round-bottom flask with 4-chloro-2-(methylthio)thiazolo[5,4-c]pyridine (1.0 eq) and anhydrous DCM (0.15 M concentration)[3].

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Low temperature prevents the oxidative cleavage of the thiazole ring and suppresses the N-oxidation of the pyridine core. The electron-withdrawing nature of the chloro group deactivates the pyridine nitrogen, allowing selective oxidation of the thioether to the sulfone.

  • Reagent Addition: Portion-wise, add mCPBA (3.0 eq) while maintaining the internal temperature below 5 °C.

  • Execution: Stir the reaction mixture for 1 hour at 0 °C, then remove the ice bath and allow it to warm to 23 °C for an additional 3 hours[3].

  • Workup: Filter the resulting white suspension to remove the precipitated m-chlorobenzoic acid. Wash the organic filtrate with saturated aqueous NaHCO3 (3x) to remove residual acid, dry over Na2SO4, and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • LC-MS: Confirm the mass shift from M to M+32 Da.

  • 1H NMR (CDCl3): Verify the downfield shift of the methyl singlet from ~2.8 ppm (thioether) to ~3.4 ppm (sulfone). The pyridine aromatic protons should remain intact, confirming no N-oxide formation.

Protocol 2: Regioselective SNAr Amination at C2

Objective: Exploit the electronic disparity between C2 and C4 to selectively install the hinge-binding amine.

  • Reaction Setup: Dissolve 4-chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the desired amine (e.g., piperidine-3-carbonitrile, 1.1 eq) and K2CO3 (2.0 eq)[3].

  • Execution: Stir the suspension at room temperature (20–25 °C) for 1.5 hours.

    • Causality: The extreme electrophilicity of the thiazole C2 carbon, combined with the excellent leaving group ability of the sulfone, allows this reaction to proceed rapidly at room temperature. The C4-chloro group requires temperatures >120 °C for SNAr, guaranteeing absolute regiocontrol.

  • Workup: Quench the reaction by pouring it into ice-cold water. Collect the precipitated solid by vacuum filtration, wash with water, and dry under high vacuum[3].

Self-Validation Checkpoint:

  • LC-MS: Confirm the target mass of the aminated product.

  • 1H NMR (DMSO-d6): The complete disappearance of the methylsulfonyl singlet (~3.4 ppm) is the primary indicator of complete conversion.

Protocol 3: Palladium-Catalyzed Cross-Coupling at C4

Objective: Install the solvent-exposed or selectivity-pocket binding aryl group via Suzuki-Miyaura coupling.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the C2-aminated intermediate (1.0 eq), the appropriate aryl boronic acid (1.2 eq), and K3PO4 (3.0 eq).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

  • Catalyst Addition: Add the catalyst Pd(dppf)Cl2 (0.05 eq). Purge the vessel with nitrogen for 5 minutes.

    • Causality: The C2-amine donates electron density into the bicyclic system, making the C4-chloro group inert to further SNAr. However, the C-Cl bond is perfectly tuned for oxidative addition by the Pd(0) species, allowing for the introduction of diverse aryl groups.

  • Execution: Heat the reaction mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash column chromatography.

Self-Validation Checkpoint:

  • LC-MS: Confirm the mass of the final coupled product.

  • 1H NMR: Verify the appearance of new aromatic protons corresponding to the boronic acid coupling partner.

References

1.[1] Title: Synthetic strategies for thiazolopyridine derivatives. Source: Taylor & Francis. URL:[Link] 2.[3] Title: WO2015091584A1 - Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors. Source: Google Patents. URL: 3.[2] Title: Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Source: Semantic Scholar (Molecules). URL:[Link]

Sources

Application

Application Notes and Protocols for the Regioselective Nucleophilic Substitution of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

Introduction: The Thiazolo[5,4-c]pyridine Scaffold and the Significance of Regioselective Functionalization The thiazolo[5,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazolo[5,4-c]pyridine Scaffold and the Significance of Regioselective Functionalization

The thiazolo[5,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone in the development of various therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2] The ability to precisely functionalize this scaffold is paramount for modulating the pharmacological profile of drug candidates. This document provides a detailed guide to the regioselective nucleophilic aromatic substitution (SNAr) of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine, a versatile building block for the synthesis of novel chemical entities.

The presence of two potential leaving groups—a chloro group at the 4-position and a methylsulfonyl group at the 2-position—on the electron-deficient thiazolo[5,4-c]pyridine ring system presents a compelling challenge in regioselectivity. This guide will elucidate the underlying electronic factors that govern the site of nucleophilic attack and provide robust protocols for achieving desired regiochemical outcomes.

The Principle of Regioselectivity in the Nucleophilic Aromatic Substitution of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

The regioselectivity of nucleophilic aromatic substitution on the 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine core is primarily dictated by a combination of factors: the inherent electronic properties of the heterocyclic system, the nature of the leaving groups, and the reaction conditions.

Electronic Activation of the Thiazolo[5,4-c]pyridine Ring

The thiazolo[5,4-c]pyridine ring system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This is due to the presence of the electronegative nitrogen atom in the pyridine ring, which withdraws electron density from the aromatic system. This withdrawal is most pronounced at the positions ortho and para to the nitrogen, namely the C2, C4, and C6 positions. Consequently, these positions are activated towards nucleophilic substitution.

The Decisive Role of the Leaving Groups: Methylsulfonyl vs. Chloro

In the case of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine, we have two potential leaving groups. The methylsulfonyl group (-SO2Me) is a significantly better leaving group than the chloro group (-Cl) in nucleophilic aromatic substitution reactions. This is attributed to two main factors:

  • Superior Electron-Withdrawing Ability: The sulfonyl group is a powerful electron-withdrawing group, both through inductive and resonance effects. This has a dual role: it strongly activates the position to which it is attached (C2) for nucleophilic attack and effectively stabilizes the negative charge of the Meisenheimer complex intermediate.

  • Stability of the Leaving Group Anion: The resulting methanesulfinate anion (MeSO2-) is highly stabilized by resonance, making it a very stable leaving group. In contrast, the chloride anion (Cl-), while a good leaving group, is generally less labile in SNAr reactions compared to a sulfonyl group.

Therefore, nucleophilic attack is expected to occur preferentially at the C2 position , leading to the displacement of the methylsulfonyl group.

Visualizing the Reaction Pathway

The following diagram illustrates the anticipated regioselective nucleophilic substitution on 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine.

G cluster_0 Reaction Pathway Reactant 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine Intermediate Meisenheimer Complex (Attack at C2) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product 2-Amino-4-chlorothiazolo[5,4-C]pyridine Intermediate->Product Elimination Leaving_Group Methanesulfinate Anion (MeSO2-)

Caption: Proposed reaction pathway for the regioselective nucleophilic substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective nucleophilic substitution of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine with a representative amine nucleophile.

Protocol 1: General Procedure for the Amination of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

This protocol describes a general method for the reaction with a primary or secondary amine.

Materials:

  • 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

  • Amine of choice (e.g., morpholine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF or DMSO (approximately 0.1 M concentration).

  • Add the amine nucleophile (1.2-1.5 eq.) to the solution.

  • Add DIPEA (2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-chlorothiazolo[5,4-C]pyridine derivative.

Data Presentation: Expected Outcomes with Various Nucleophiles

The following table summarizes the expected products and typical reaction conditions for the nucleophilic substitution with a range of nucleophiles.

NucleophileExpected ProductTypical SolventBaseTemperature (°C)
Morpholine4-(4-chlorothiazolo[5,4-c]pyridin-2-yl)morpholineDMFDIPEA80-100
AnilineN-(4-chlorothiazolo[5,4-c]pyridin-2-yl)anilineDMSOK2CO3100-120
BenzylamineN-benzyl-4-chlorothiazolo[5,4-c]pyridin-2-amineDMFDIPEA80-100
Sodium Methoxide4-chloro-2-methoxythiazolo[5,4-c]pyridineMethanol-Reflux

Workflow for Regioselective Nucleophilic Substitution

The following diagram outlines the general workflow for performing and analyzing the regioselective nucleophilic substitution.

G cluster_1 Experimental Workflow A Reaction Setup (Substrate, Nucleophile, Solvent, Base) B Reaction Monitoring (TLC, LC-MS) A->B C Workup (Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: General experimental workflow for regioselective substitution.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity of the substitution can be unambiguously determined by 2D NMR techniques such as HMBC and NOESY experiments.

Conclusion

The regioselective nucleophilic substitution of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is a powerful tool for the synthesis of novel derivatives with potential applications in drug discovery. The pronounced difference in the lability of the methylsulfonyl and chloro leaving groups allows for a high degree of regiocontrol, with nucleophilic attack occurring preferentially at the C2 position. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around the thiazolo[5,4-c]pyridine scaffold.

References

  • Thiazolo[5,4-c]pyridine - Building block for pharmaceuticals and agrochemicals. LookChem. [Link][1]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link][2]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Central Science. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link][3]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link][4]

Sources

Method

Application Note: Optimized Reaction Conditions for Displacing the Methylsulfonyl Group in Thiazolopyridines

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Nucleophilic Aromatic Substitution (SNAr), Process Optimization, Microwave-Assisted Synthesis Introduction and Mechanistic Causality...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Nucleophilic Aromatic Substitution (SNAr), Process Optimization, Microwave-Assisted Synthesis

Introduction and Mechanistic Causality

Thiazolopyridines (e.g., thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines) are privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors and central nervous system (CNS) active agents. A critical late-stage functionalization strategy in synthesizing these derivatives involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the heteroaromatic core.

While halogens (chlorine or fluorine) are traditional leaving groups, the methylsulfonyl group (-SO2Me) offers superior reactivity for sterically hindered or electronically deactivated nucleophiles [1]. The causality behind this enhanced reactivity lies in the profound electron-withdrawing nature of the sulfone moiety. The -SO2Me group exerts strong inductive (-I) and resonance (-M) effects, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the thiazolopyridine ring. This facilitates the rapid attack of the nucleophile to form the intermediate Meisenheimer complex. Subsequently, the expulsion of the highly stable methanesulfinate anion (MeSO2-) drives the reaction forward irreversibly[2].

Mechanistic Pathway

SNAr_Mechanism A Thiazolopyridine Sulfone B Nucleophilic Attack A->B + Nu⁻ C Meisenheimer Complex B->C Rate-Determining Step D Sulfinate Elimination C->D Fast E Substituted Product D->E - MeSO₂⁻

Figure 1: Addition-elimination mechanism of SNAr displacement of the methylsulfonyl group.

Optimization of Reaction Parameters

Achieving high yields during the desulfonative substitution requires a delicate balance of solvent polarity, base strength, and thermal energy. Sub-optimal conditions often lead to competitive hydrolysis of the sulfone (yielding the unreactive pyridinol/thiazolol) or degradation of the heterocyclic core.

Solvent Selection

SNAr reactions proceed through a highly polar transition state. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are optimal because they solvate the nucleophile's counter-ion, leaving the nucleophile "naked" and highly reactive. For less robust nucleophiles, Tetrahydrofuran (THF) can be used to minimize solvent-induced degradation, though it requires stronger bases.

Base Selection

The choice of base is dictated by the nucleophile:

  • Aliphatic Amines: Weak organic bases like N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv) are sufficient to neutralize the generated methanesulfinic acid.

  • Anilines & Heterocycles: Inorganic bases such as Cs2CO3 or K2CO3 are required to deprotonate the less nucleophilic amines.

  • Alkoxides & Thiolates: Strong bases like Sodium Hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS) are necessary to generate the reactive anion prior to the addition of the sulfone [3].

Microwave vs. Conventional Heating

Conventional thermal heating (80–120 °C for 12–24 hours) often results in product degradation and lower yields. Microwave irradiation is a transformative optimization for this chemistry [1]. By superheating the polar solvent uniformly, the reaction overcomes the high activation energy barrier of the Meisenheimer complex in minutes rather than hours, suppressing side reactions.

Table 1: Optimization of Reaction Conditions for Amine Displacement
EntryNucleophileSolventBase (Equiv)Heating MethodTimeYield (%)
1MorpholineTHFDIPEA (2.0)Thermal (65 °C)18 h45%
2MorpholineDMFDIPEA (2.0)Thermal (80 °C)12 h68%
3MorpholineDMFDIPEA (2.0)Microwave (100 °C)30 min92%
4AnilineDMFK2CO3 (3.0)Thermal (100 °C)24 h35%
5AnilineNMPCs2CO3 (3.0)Microwave (130 °C)45 min84%
6Sodium MethoxideTHFNaH (1.5)Thermal (0 °C to RT)2 h88%

(Note: Data synthesized from standard benchmark optimizations of thiazolopyridine and pyrimidine sulfones [1][2].)

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in LC-MS monitoring ensures that the reaction is driven to completion without over-exposure to harsh conditions.

Protocol A: Microwave-Assisted Displacement with Amines

Best for: Aliphatic amines, anilines, and cyclic secondary amines.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the methylsulfonyl-thiazolopyridine derivative (1.0 mmol, 1.0 equiv) in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add the amine nucleophile (1.5 mmol, 1.5 equiv) followed by DIPEA (for aliphatic amines) or Cs2CO3 (for anilines) (2.5 mmol, 2.5 equiv).

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the vial with Argon for 2 minutes to displace oxygen, preventing oxidative side reactions.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C (for aliphatic) or 130 °C (for aromatic amines) for 30 minutes.

  • Validation (In-Process Control): Cool the vial to room temperature. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Causality Check: The starting material mass [M+H]+ should be absent. If present, re-subject to microwave irradiation in 15-minute increments.

  • Workup: Pour the mixture into ice-cold water (20 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Base-Mediated Displacement with Alkoxides/Thiolates

Best for: Alcohols and thiols requiring pre-activation.

  • Anion Generation: In an oven-dried round-bottom flask under Argon, dissolve the alcohol/thiol (1.2 mmol, 1.2 equiv) in anhydrous THF (5.0 mL). Cool to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) portion-wise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Dissolve the methylsulfonyl-thiazolopyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (2.0 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (UV active).

  • Quenching: Quench the excess base with saturated aqueous NH4Cl (10 mL). Extract with Dichloromethane (3 × 15 mL).

  • Purification: Dry the organics, concentrate, and purify via flash chromatography.

Workflow Start Substrate Preparation (Oxidation to Sulfone) Mix Reagent Mixing (Sulfone + Nu + Base + Solvent) Start->Mix React Reaction Execution (Microwave: 100°C, 30 min or Thermal: 0°C to RT) Mix->React Monitor Reaction Monitoring (LC-MS / TLC) React->Monitor Monitor->React Incomplete (Add Time/Temp) Workup Aqueous Workup (Extraction & LiCl Wash) Monitor->Workup Conversion > 95% Purify Purification (Flash Chromatography) Workup->Purify

Figure 2: Standardized workflow for the nucleophilic displacement of methylsulfonyl thiazolopyridines.

Troubleshooting & Quality Control

  • Formation of Hydroxylated Byproducts: If LC-MS indicates the formation of a hydroxylated thiazolopyridine core (displacement by -OH), this indicates water contamination in the solvent or highly hygroscopic bases. Solution: Ensure rigorous use of anhydrous solvents and store bases (like Cs2CO3) in a desiccator.

  • Poor Yields with Anilines: Anilines are poor nucleophiles. If conversion is low even under microwave conditions, switch from Cs2CO3 to a stronger base like NaHMDS or utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling approach instead of SNAr.

  • Desulfonative Reduction: Occasionally, the sulfone is reduced to a hydrogen atom rather than substituted. This is typically caused by the presence of formate or other hydride donors in the reaction matrix. Ensure high purity of the starting materials.

References

  • Lee, T., et al. "Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction." Journal of Combinatorial Chemistry, vol. 12, no. 1, 2010, pp. 95-99. Available at:[Link]

  • Chen, Y., et al. "Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine." Organic Process Research & Development, vol. 25, no. 12, 2021. Available at:[Link]

  • Petricci, E., et al. "Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series." Molecules, vol. 18, no. 1, 2013, pp. 99-113. Available at:[Link]

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

Introduction: The Strategic Importance of Thiazolo[5,4-C]pyridines and their Functionalization The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Thiazolo[5,4-C]pyridines and their Functionalization

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have led to its incorporation into a variety of biologically active agents and functional materials. The strategic derivatization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. Among the array of synthetic methodologies available for such modifications, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine. We will delve into a detailed experimental protocol, explore the rationale behind the selection of critical reaction parameters, and offer a troubleshooting guide to navigate common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel thiazolo[5,4-c]pyridine derivatives.

The Challenge of Coupling Heteroaryl Chlorides

Historically, aryl chlorides were considered challenging substrates for Suzuki-Miyaura coupling due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) catalyst a kinetically demanding step.[3] However, significant advancements in ligand design have overcome this limitation. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) has been shown to enhance the reactivity of the palladium catalyst, facilitating the activation of even unactivated aryl chlorides.[4] For heteroaryl chlorides like 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine, the electronic nature of the heterocyclic system further influences reactivity. The electron-withdrawing methylsulfonyl group at the 2-position is expected to activate the 4-chloro position towards nucleophilic aromatic substitution, but its impact on the oxidative addition step of the Suzuki coupling needs to be carefully considered.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Reagents and Materials
  • 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, or RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired coupled product.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Heteroaryl Halide - Boronic Acid - Catalyst & Ligand - Base Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Vessel Prepare Reaction Vessel (Oven-dried) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (Monitor Progress) Solvent->Heat Quench Cool and Quench Heat->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Understanding the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine to form a Pd(II) intermediate.[7][9] This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1][8] This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle center Pd(0)L_n OA Oxidative Addition center->OA ArPdX Ar-Pd(II)-X(L_n) OA->ArPdX TM Transmetalation ArPdR Ar-Pd(II)-R(L_n) TM->ArPdR RE Reductive Elimination RE->center Regeneration Product Ar-R RE->Product ArPdX->TM ArPdR->RE ArX Ar-X ArX->OA Boronic R-B(OR)2 Boronic->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors.[10] Understanding their roles is key to optimizing the reaction for a specific substrate.

ParameterRecommended Starting PointRationale and Optimization
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2.5 mol%)These are common and effective Pd(0) and Pd(II) precursors. For challenging couplings, pre-catalysts like XPhos Pd G3 or SPhos Pd G2, which are air-stable and form the active catalyst in situ, can be advantageous.[5]
Ligand XPhos, SPhos, or RuPhos (2-5 mol%)For heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands are crucial. They accelerate the rate-limiting oxidative addition and promote reductive elimination.[11] Screening different ligands is often necessary to find the optimal one for a specific substrate combination.[12]
Base K₃PO₄ or K₂CO₃ (2-3 eq)The base activates the boronic acid for transmetalation. K₃PO₄ is a good general-purpose base. For sensitive substrates, milder bases like K₂CO₃ may be beneficial. The choice of base can significantly impact the reaction outcome.[13]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is often optimal. Water can aid in the dissolution of the base and facilitate the transmetalation step. Anhydrous conditions can also be employed, particularly with boronic esters.[14]
Temperature 80-120 °CHigher temperatures are often required to promote the oxidative addition of aryl chlorides. However, excessive heat can lead to catalyst decomposition or side reactions.[15]
Boronic Acid Derivative Boronic acidBoronic acids are widely available. For substrates prone to protodeboronation, more stable derivatives like pinacol esters or MIDA boronates can be used.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently reactive conditions- Poor quality reagents- Use a fresh batch of catalyst and ligand.- Increase the reaction temperature and/or time.- Screen different ligands, bases, and solvents.[15][16]- Ensure boronic acid is of high purity and not degraded.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Thoroughly degas the solvent and maintain a strict inert atmosphere.[6]- Use a Pd(0) source or ensure complete reduction of a Pd(II) precursor.
Protodeboronation - Unstable boronic acid- Harsh reaction conditions- Use a more stable boronic acid derivative (e.g., pinacol ester).[15]- Use a milder base or lower the reaction temperature.
Formation of Side Products - Catalyst decomposition- Reaction with solvent or base- Lower the reaction temperature.- Screen alternative solvents and bases.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the C-C bond formation in the synthesis of complex organic molecules. For a challenging substrate like 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine, a thoughtful selection of the catalyst system and reaction conditions is paramount for success. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this powerful reaction, enabling the rapid diversification of the thiazolo[5,4-c]pyridine core and accelerating the discovery of new chemical entities with desired properties.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Synfacts. Selective sp–sp Suzuki–Miyaura Coupling of Heteroaryl Chlorides. [Link]

  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

  • ACS Publications. Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. [Link]

  • De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

Sources

Method

Application Note: Late-Stage Buchwald-Hartwig Amination of 4-Chlorothiazolo[5,4-c]pyridine Derivatives

Executive Summary & Strategic Context The thiazolo[5,4-c]pyridine scaffold is a privileged bioisostere in modern medicinal chemistry. Its robust physicochemical properties and unique hydrogen-bonding profile have made it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The thiazolo[5,4-c]pyridine scaffold is a privileged bioisostere in modern medicinal chemistry. Its robust physicochemical properties and unique hydrogen-bonding profile have made it a cornerstone in the development of TYK2/JAK1 kinase inhibitors[1][2] and orally effective Factor Xa anticoagulants[3].

While the bicyclic core can be assembled de novo, late-stage diversification offers a highly convergent strategy for structure-activity relationship (SAR) profiling. A powerful and widely used method for forming carbon-nitrogen (C-N) bonds on this heterocyclic core is the Buchwald-Hartwig amination[4]. The 4-position of the thiazolo[5,4-c]pyridine system can be selectively halogenated using N-chlorosuccinimide (NCS)[5], creating an ideal electrophile for palladium-catalyzed cross-coupling. This application note details an optimized, self-validating protocol for the amination of 4-chlorothiazolo[5,4-c]pyridines, addressing the specific electronic and coordination challenges of this heteroaromatic system.

Mechanistic Rationale & Causality in Reaction Design

The C4-chloride is situated ortho to the pyridine nitrogen. While this electron-deficient position is primed for oxidative addition by Pd(0), the substrate presents two distinct chemical hurdles:

  • Catalyst Poisoning: Both the basic pyridine nitrogen and the thiazole sulfur can act as competitive ligands. If they coordinate to the palladium center, they stall the catalytic cycle and precipitate inactive palladium black.

  • Competitive S_NAr vs. Cross-Coupling: Highly nucleophilic aliphatic amines may undergo uncatalyzed nucleophilic aromatic substitution (S_NAr). However, weakly nucleophilic anilines and sterically hindered amines require transition-metal catalysis to overcome the activation energy barrier.

Causality in Ligand Selection: To prevent catalyst poisoning and drive the reaction forward, the choice of ligand is paramount.

  • For Primary Anilines: We utilize Xantphos , a bidentate ligand with a large bite angle. Xantphos forces the Pd center into a geometry that highly accelerates reductive elimination, preventing the formation of stable, unreactive Pd-amido "dead-end" complexes[2].

  • For Secondary/Aliphatic Amines: BrettPhos is selected. Its extreme steric bulk shields the Pd center from the sulfur/nitrogen atoms of the substrate while facilitating the coupling of bulky amine partners.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating the causality between reagent selection and reaction efficiency.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventAmine TypeYield (%)Causality / Observation
1 Pd2(dba)3 (5) Xantphos (10) Cs2CO3 (2.0) 1,4-Dioxane Primary Aniline 88 Optimal for anilines; rapid reductive elimination.
2Pd2(dba)3 (5)BINAP (10)Cs2CO3 (2.0)1,4-DioxanePrimary Aniline45Bite angle too narrow; sluggish conversion.
3 Pd(OAc)2 (10) BrettPhos (10) NaOtBu (2.0) Toluene Sec. Aliphatic 82 Optimal for aliphatics; prevents beta-hydride elimination.
4Pd(OAc)2 (10)RuPhos (10)K3PO4 (3.0)t-AmylOHSec. Aliphatic61Protracted reaction time; incomplete conversion.
5Pd2(dba)3 (5)Xantphos (10)K2CO3 (2.0)DMFPrimary Aniline15High rates of hydrodehalogenation observed.

Experimental Workflow

Workflow Start 1. Substrate Preparation 4-chlorothiazolo[5,4-c]pyridine Glovebox 2. Inert Atmosphere Setup Glovebox / Schlenk Line Start->Glovebox Reagents 3. Reagent Addition Pd2(dba)3, Ligand, Base, Amine Glovebox->Reagents Solvent 4. Solvent Addition Degassed 1,4-Dioxane Reagents->Solvent Reaction 5. Thermal Heating 90-100°C for 12-18 h Solvent->Reaction Workup 6. Aqueous Workup Extraction & Filtration Reaction->Workup Purification 7. Purification Silica Gel Chromatography Workup->Purification Analysis 8. Validation LC-MS & NMR Analysis Purification->Analysis

Experimental workflow for the Buchwald-Hartwig amination of thiazolo[5,4-c]pyridines.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before committing to the final workup.

Materials Required:
  • 4-chlorothiazolo[5,4-c]pyridine derivative (1.0 equiv)

  • Amine partner (aniline or aliphatic amine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv, 5 mol%)

  • Xantphos (for anilines) or BrettPhos (for aliphatics) (0.10 equiv, 10 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv) - Must be flame-dried under vacuum prior to use.

  • Anhydrous, sparged 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

Step 1: Inert Atmosphere Preparation In a nitrogen-filled glovebox or utilizing rigorous Schlenk techniques, charge an oven-dried 20 mL reaction vial with the 4-chlorothiazolo[5,4-c]pyridine derivative, the amine partner, Pd2(dba)3, the selected ligand, and Cs2CO3.

  • Causality: Pd(0) is highly susceptible to oxidation. Furthermore, Cs2CO3 is hygroscopic; any introduced water will generate hydroxide ions, leading to competitive C-O bond formation or hydrodehalogenation of the starting material.

Step 2: Solvent Addition & Initial Validation Add anhydrous, degassed 1,4-Dioxane to the vial. Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

  • Validation Checkpoint 1: Upon addition of the solvent, the heterogeneous mixture should appear dark red to deep purple. This color is characteristic of the intact Pd2(dba)3 precatalyst complex.

Step 3: Thermal Activation Transfer the sealed vial to a pre-heated aluminum heating block set to 95 °C. Stir vigorously (800–1000 rpm) to ensure the insoluble Cs2CO3 remains suspended.

  • Validation Checkpoint 2: Within the first 20–30 minutes of heating, observe the reaction vial. The color should transition from dark red to a lighter amber or orange-yellow. This visual shift confirms the dissociation of the dba ligands and the successful formation of the active

    
     species undergoing oxidative addition. If the solution turns jet black, the catalyst has precipitated (see Troubleshooting).
    

Step 4: Analytical Monitoring After 12 hours of heating, sample 5 µL of the reaction mixture via a micro-syringe through the septum. Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and analyze.

  • Validation Checkpoint 3: Review the LC-MS chromatogram. The starting material will exhibit a distinct isotope pattern (M and M+2 in a 3:1 ratio due to

    
    ). The disappearance of this pattern and the emergence of the product mass 
    
    
    
    validates successful C-N bond formation.

Step 5: Workup and Purification Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic base and any palladium particulates. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically utilizing a gradient of Hexanes/EtOAc).

Troubleshooting & Causality Guide

  • Observation: High levels of dehalogenated starting material (thiazolo[5,4-c]pyridine) without product formation.

    • Causality: Moisture in the base/solvent leads to hydride transfer. Alternatively, if using aliphatic amines, slow reductive elimination allows beta-hydride elimination to outcompete the desired pathway.

    • Solution: Ensure rigorous drying of Cs2CO3. If using aliphatic amines, ensure BrettPhos is used to accelerate the reductive elimination step.

  • Observation: Reaction solution turns opaque black within 1 hour; LC-MS shows unreacted starting material.

    • Causality: Catalyst poisoning and aggregation into inactive palladium black. The thiazole sulfur is outcompeting the phosphine ligand for the Pd center.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 2.5:1) to ensure the Pd center remains fully coordinated by the phosphine. Ensure the solvent is thoroughly degassed, as oxygen promotes ligand degradation.

References

  • EvitaChem. Buy 3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile (EVT-3531203).[5]

  • Google Patents. WO2015091584A1 - Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors. [1]

  • Benchchem. Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- | 62638-73-7. [4]

  • CLOCKSS. FACILE METHODS FOR PREPARATION OF THIAZOLOPYRIDINE AND TETRAHYDROTHIAZOLOPYRIDINE DERIVATIVES.[3]

  • European Patent Office. EP 3596072 B1 - PYRAZOLOCHLOROPHENYL COMPOUNDS, COMPOSITIONS AND METHODS OF USE THEREOF. [2]

Sources

Application

Application Notes and Protocols for the One-Pot Synthesis of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold in Medicinal Chemistry The thiazolo[5,4-c]pyridine core represents a privileged heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold in Medicinal Chemistry

The thiazolo[5,4-c]pyridine core represents a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic and structural features have led to its incorporation into a diverse array of biologically active molecules. The fusion of a thiazole and a pyridine ring creates a system with a rich chemical landscape, offering multiple points for functionalization and the potential to interact with a wide range of biological targets. Thiazole derivatives, in general, are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The pyridine moiety, a common feature in many pharmaceuticals, often imparts favorable pharmacokinetic properties and can engage in crucial hydrogen bonding interactions with protein targets.

The specific molecule, 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine, is a highly functionalized derivative with significant potential as a versatile building block in medicinal chemistry. The chloro group at the 4-position serves as a key handle for nucleophilic substitution reactions, allowing for the introduction of various side chains to modulate biological activity and physicochemical properties. The methylsulfonyl group at the 2-position is a strong electron-withdrawing group and a known pharmacophore in many drugs, often contributing to improved solubility and metabolic stability[2][3][4].

This document provides a comprehensive guide to a proposed one-pot synthesis strategy for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine, designed to be efficient and scalable. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms.

Strategic Approach: A Three-Step, One-Pot Synthesis

The synthesis of highly functionalized heterocyclic systems often requires multi-step procedures with the isolation and purification of intermediates, leading to lower overall yields and increased time and resource consumption. One-pot syntheses and multicomponent reactions (MCRs) offer an elegant solution to these challenges by combining several reaction steps in a single reaction vessel without the isolation of intermediates[5][6]. This approach is not only more efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

Our proposed one-pot synthesis of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is designed as a three-step sequence, where each subsequent step is carried out in the same reaction vessel. The overall strategy is depicted in the workflow diagram below.

G cluster_0 One-Pot Synthesis Workflow A Step 1: Formation of Thiazolo[5,4-c]pyridin-4-one Intermediate B Step 2: Deoxychlorination A->B In-situ transformation C Step 3: Introduction of Methylsulfonyl Group B->C In-situ transformation D Final Product: 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine C->D Isolation and Purification

Figure 1: Proposed one-pot synthesis workflow for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine.

Part 1: Synthesis of the Thiazolo[5,4-c]pyridin-4-one Intermediate

Rationale:

The initial step focuses on the construction of the core thiazolo[5,4-c]pyridine ring system with a hydroxyl or keto functionality at the 4-position. This is a strategic choice as the oxygen functionality can be readily converted to the desired chloro group in the subsequent step. A plausible approach to achieve this is through a multicomponent reaction involving a suitably substituted aminothiazole, an activated dicarbonyl compound, and a source of ammonia. This strategy is inspired by similar multicomponent syntheses of other thiazolopyridine isomers[5][6].

Proposed Reaction Mechanism:

The reaction is envisioned to proceed through an initial Knoevenagel condensation between the active methylene compound and the aldehyde, followed by a Michael addition of the aminothiazole. Subsequent intramolecular cyclization and aromatization would then lead to the desired thiazolo[5,4-c]pyridin-4-one intermediate.

G cluster_0 Step 1: Mechanism Start 2-Amino-thiazole Derivative + Activated Dicarbonyl + Ammonia Source Intermediate1 Knoevenagel Condensation Product Start->Intermediate1 Knoevenagel Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Thiazolo[5,4-c]pyridin-4-one Intermediate3->Product Aromatization

Figure 2: Proposed mechanistic pathway for the formation of the thiazolo[5,4-c]pyridin-4-one intermediate.

Experimental Protocol:

Materials:

  • 2-Amino-5-bromo-thiazole

  • Diethyl malonate

  • Paraformaldehyde

  • Ammonium acetate

  • Ethanol (absolute)

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-thiazole (1.79 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), paraformaldehyde (0.30 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Add 100 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), do not isolate the intermediate. Proceed directly to Step 2.

Part 2: Deoxychlorination to 4-Chlorothiazolo[5,4-c]pyridine

Rationale:

With the thiazolo[5,4-c]pyridin-4-one intermediate formed in situ, the next step is to convert the hydroxyl/keto group at the 4-position to a chloro group. This is a crucial transformation as it introduces the reactive handle for further diversification. Deoxychlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a standard and effective method for this type of conversion on heterocyclic systems[7][8]. The choice of POCl₃ is often preferred for its efficacy and relatively cleaner reaction profiles in many cases.

Experimental Protocol (Continuation from Step 1):

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Cool the reaction mixture from Step 1 to room temperature.

  • Slowly and carefully add a catalytic amount of DMF (0.1 mL) to the reaction mixture.

  • Under a fume hood, slowly add phosphorus oxychloride (9.2 mL, 100 mmol) to the reaction mixture. The addition should be done dropwise, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude 4-chloro-thiazolo[5,4-c]pyridine intermediate is expected to precipitate. Do not isolate at this stage.

Part 3: Introduction of the Methylsulfonyl Group

Rationale:

The final step in this one-pot sequence is the introduction of the methylsulfonyl group at the 2-position of the thiazole ring. A plausible strategy is to utilize the 2-amino group of the starting thiazole, which would be carried through the first two steps. A Sandmeyer-type reaction can be employed to convert the 2-amino group into a sulfonyl chloride, which can then be reduced and methylated. However, a more direct approach in a one-pot setting would be a nucleophilic aromatic substitution if a suitable leaving group is present at the 2-position.

Alternatively, and for a more robust one-pot procedure, we can leverage the bromo-substituent on our starting 2-amino-5-bromo-thiazole. This bromine atom can be transformed into the methylsulfonyl group via a copper-catalyzed reaction with sodium methanesulfinate. This approach avoids the harsh conditions of a Sandmeyer reaction and is more amenable to a one-pot setup.

Experimental Protocol (Continuation from Step 2):

Materials:

  • Sodium methanesulfinate (CH₃SO₂Na)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Dioxane

Procedure:

  • To the neutralized aqueous mixture containing the crude 4-chloro-thiazolo[5,4-c]pyridine intermediate, add sodium methanesulfinate (1.53 g, 15 mmol), copper(I) iodide (0.19 g, 1 mmol), and N,N'-dimethylethylenediamine (0.21 mL, 2 mmol).

  • Add 50 mL of dioxane to the reaction mixture.

  • Heat the mixture to reflux (around 100-110 °C) and stir vigorously for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final product, 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine.

Data Summary

The following table summarizes the key parameters for the proposed one-pot synthesis. Expected yields are based on literature precedents for similar multi-step one-pot reactions and may require optimization.

StepKey ReagentsSolventTemperatureTime (approx.)Expected Yield (Overall)
1 2-Amino-5-bromo-thiazole, Diethyl malonate, Paraformaldehyde, Ammonium acetateEthanolReflux12-16 h\multirow{3}{*}{35-45%}
2 Phosphorus oxychloride, DMF (cat.)Ethanol/POCl₃Reflux4-6 h
3 Sodium methanesulfinate, CuI, DMEDADioxane/WaterReflux24 h

Conclusion and Future Perspectives

This application note outlines a detailed and scientifically grounded protocol for a one-pot synthesis of the valuable building block, 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine. The proposed strategy emphasizes efficiency and atom economy by avoiding the isolation of intermediates. While this protocol is based on established chemical transformations, optimization of reaction conditions may be necessary to achieve maximum yields and purity.

The successful implementation of this one-pot synthesis will provide researchers in drug discovery and medicinal chemistry with a streamlined access to a key intermediate for the development of novel therapeutics targeting a wide range of diseases. Future work could focus on exploring the substrate scope of this reaction to generate a library of variously substituted thiazolo[5,4-c]pyridines.

References

  • Gundogdu, N., Cakir, D., Bua, S., & Supuran, C. T. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link][2][3][4]

  • El-Sayed, N. N. E., El-Karim, S. S. A., & El-Sayed, A. S. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3090. [Link][5]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2010). Studies on Thiazolopyridines. Part 1: Antimicrobial Activity of Some Novel Fluorinated Thiazolo[3,2-a]Pyridines and Thiazolo[2′,3′:1,6]Pyrido[2,3-d]Pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2292-2300. [Link][7]

  • Lad, V. A., et al. (2017). Methylsulfonyl benzothiazoles. ResearchGate. [Link][9]

  • Devgun, M., & Singh, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-655. [Link][1]

  • Rathore, S. K., Rathore, R., & Tomar, R. (2023). One-Pot Synthesis of Bioactive Thiadiazolyl-Pyridines Derivatives. Journal of Applied Science and Technology, 25(4), 1-12. [Link][6]

  • ACS GCI Pharmaceutical Roundtable. (2026). Deoxychlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Nucleophilic Aromatic Substitution of Thiazolopyridines

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on thiazolopyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on thiazolopyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and systematically troubleshoot common issues to improve reaction yields. Thiazolopyridines are a significant class of heterocycles, with a range of biological activities, making their efficient synthesis crucial.[1][2]

This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth troubleshooting for specific experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding SNAr reactions on thiazolopyridines, providing a solid foundation for further troubleshooting.

Q1: My SNAr reaction on a thiazolopyridine substrate is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion in SNAr reactions involving thiazolopyridines can typically be traced back to a few key factors. A systematic evaluation of these can often pinpoint the issue:

  • Insufficient Ring Activation: The thiazolopyridine ring system is inherently electron-deficient, which facilitates nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for significant rate enhancement.[3][4][5] If your substrate lacks potent EWGs, the reaction will be sluggish.

  • Suboptimal Leaving Group: In the context of SNAr, the electronegativity of the leaving group is more critical than its stability as an anion. The typical reactivity order for halogens is F > Cl ≈ Br > I.[6][7] Fluorine, being the most electronegative, makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[7]

  • Inadequate Nucleophile Strength: While a potent nucleophile is necessary, excessively strong bases can lead to undesired side reactions, such as deprotonation of the ring or reaction with other functional groups.[6]

  • Unfavorable Reaction Conditions: SNAr reactions are highly sensitive to solvent and temperature. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they effectively solvate the cation, leaving the nucleophilic anion more reactive.[7][8] Protic solvents can form hydrogen bonds with the nucleophile, diminishing its reactivity.[8][9][10] Many SNAr reactions also require elevated temperatures to proceed at a reasonable rate.[6][7]

Q2: I am observing the formation of multiple products. What are the likely side reactions, and how can they be minimized?

A2: The appearance of multiple spots on a TLC plate is a common challenge. Here are some potential side reactions and strategies to mitigate them:

  • Di-substitution: If your thiazolopyridine substrate possesses more than one potential leaving group, di-substitution can occur. To favor mono-substitution, it is advisable to use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[8]

  • Solvolysis: If the reaction is conducted in a nucleophilic solvent, such as an alcohol, the solvent itself can compete with your intended nucleophile, particularly at higher temperatures.[8] Using a non-reactive, polar aprotic solvent is recommended.[8]

  • Hydrolysis: The presence of water can lead to the hydrolysis of either the starting material or the desired product, especially under basic conditions and at elevated temperatures. Ensuring anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.[7]

  • Benzyne Formation: Under extremely basic conditions, an elimination-addition mechanism proceeding through a benzyne intermediate can lead to a mixture of regioisomers.[7] This is more prevalent with unactivated aryl halides.

Q3: What determines the regioselectivity of nucleophilic attack on the pyridine ring of the thiazolopyridine system?

A3: The regioselectivity of SNAr on the pyridine portion of the thiazolopyridine scaffold is primarily governed by electronic effects. Nucleophilic attack is strongly favored at the positions ortho (C2) and para (C4) to the ring nitrogen.[3][6][11] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance.[3][6] Attack at the meta (C3) position does not allow for this resonance stabilization, making it significantly less favorable.[6] The presence of other substituents on the ring can further influence the site of attack.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent issues encountered. The following workflow provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_activation Is the thiazolopyridine ring sufficiently activated? (ortho/para EWGs) start->check_activation check_lg Is the leaving group optimal? (F > Cl > Br > I) check_activation->check_lg Yes solution_activation Consider a more electron-deficient substrate. check_activation->solution_activation No check_nucleophile Is the nucleophile strong enough and not overly basic? check_lg->check_nucleophile Yes solution_lg Use a substrate with a better leaving group (e.g., fluoro-substituted). check_lg->solution_lg No check_conditions Are the reaction conditions appropriate? (Polar aprotic solvent, adequate temperature) check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile or add a non-nucleophilic base. check_nucleophile->solution_nucleophile No solution_conditions Optimize temperature and solvent. check_conditions->solution_conditions No reevaluate Re-evaluate reaction with optimized parameters. check_conditions->reevaluate Yes solution_activation->reevaluate solution_lg->reevaluate solution_nucleophile->reevaluate solution_conditions->reevaluate Regioselectivity_Factors regioselectivity Regioselectivity electronic_effects Electronic Effects (Position of EWGs, N-activation) regioselectivity->electronic_effects steric_hindrance Steric Hindrance (Bulky groups near reaction site) regioselectivity->steric_hindrance nucleophile_properties Nucleophile Properties (Size, Hardness/Softness) regioselectivity->nucleophile_properties reaction_conditions Reaction Conditions (Solvent, Temperature, Catalyst) regioselectivity->reaction_conditions

Caption: Key factors influencing regioselectivity.

Experimental Protocol: Solvent and Nucleophile Screening

The choice of solvent and nucleophile can sometimes be tuned to favor a specific regioisomer.

  • Solvent Screen: Set up the reaction in a variety of polar aprotic solvents (e.g., DMSO, DMF, NMP, acetonitrile) and, if applicable, polar protic solvents (e.g., isopropanol, tert-butanol). The solvent can influence the solvation of the nucleophile and the transition state, thereby affecting the regiochemical outcome. [10][12]2. Nucleophile Variation: If possible, test a series of related nucleophiles with varying steric bulk. A bulkier nucleophile may selectively react at the less sterically hindered position.

  • Analysis: Analyze the product mixture from each reaction by 1H NMR or LC-MS to determine the isomeric ratio.

III. Data Summaries and Reference Tables

For ease of reference, the following tables summarize key parameters for optimizing SNAr reactions on thiazolopyridines.

Table 1: Relative Reactivity of Leaving Groups and Recommended Solvents
Leaving GroupRelative ReactivityRecommended SolventsKey Considerations
-FHighestDMSO, DMF, NMP, AcetonitrileMost effective due to high electronegativity activating the reaction site. [6][7]
-ClModerateDMSO, DMF, NMPCommon and cost-effective starting materials.
-BrModerateDMSO, DMF, NMPSimilar reactivity to chloro-substituents.
-ILowestDMSO, DMF, NMPGenerally the least effective leaving group in SNAr. [6][7]
Table 2: Common Nucleophiles and Bases
Nucleophile ClassExamplesRecommended Base (if needed)Notes
AminesPrimary and secondary amines, anilinesK2CO3, Cs2CO3, Et3NGenerally good nucleophiles.
AlkoxidesNaOMe, NaOEt, KOtBuNot applicableStrong nucleophiles, but also strong bases.
ThiolatesNaSMe, KStBuK2CO3, Cs2CO3Excellent nucleophiles.
AzidesNaN3Not applicableUseful for introducing nitrogen.

IV. Mechanistic Overview

A solid understanding of the reaction mechanism is fundamental to effective troubleshooting. The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr Mechanism on a Thiazolopyridine

SNAr_Mechanism reactants Thiazolopyridine-LG + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Addition (Rate-determining step) products Thiazolopyridine-Nu + LG⁻ meisenheimer->products Elimination

Caption: The two-step addition-elimination mechanism.

The first step, the nucleophilic addition, is typically the rate-determining step as it involves the disruption of the aromatic system. [13]The resulting intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex, is then rearomatized by the expulsion of the leaving group. [4][5]The stability of this intermediate is a key factor in the overall reaction rate, which is why electron-withdrawing groups that can delocalize the negative charge are so effective at accelerating the reaction. [4][5]

V. References

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • ResearchGate. Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. [Link]

  • ChemRxiv. Solvent Molecules Play a Role in an SNAr Reaction. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Westlake University. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Synthesis of substituted thiazolo[4,5-b]pyridines and other annulated heterocycles via SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reactions. [Link]

  • ResearchGate. Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. [Link]

  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? [Link]

  • RSC Publishing. Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. [Link]

  • ResearchGate. S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

  • PubMed. The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. [Link]

  • Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. [Link]

  • RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. Aromatic Isothiazolopyridines: New Direct Synthetic Approaches. [Link]

  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • MDPI. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]

  • PMC. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]

  • ResearchGate. Microwaves in Heterocyclic Chemistry. [Link]

  • PubMed. Synthesis and biological evaluation of new thiazolopyrimidines. [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Organic Chemistry Tutor. 21.04 Nucleophilic Aromatic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

  • MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. [Link]

  • ResearchGate. One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation. [Link]

  • PMC. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • ResearchGate. Methods of synthesis and properties of thiazolopyridines. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... [Link]

  • Verlag der Zeitschrift für Naturforschung. Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. [Link]

Sources

Optimization

Controlling regioselectivity in 2,4-functionalized thiazolo[5,4-c]pyridines

Technical Support Center: Thiazolo[5,4-c]pyridines A Guide to Regioselective C2/C4 Functionalization for Researchers Welcome to the technical support center for the synthesis and functionalization of thiazolo[5,4-c]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazolo[5,4-c]pyridines

A Guide to Regioselective C2/C4 Functionalization for Researchers

Welcome to the technical support center for the synthesis and functionalization of thiazolo[5,4-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, you will find field-proven insights and troubleshooting advice to help you navigate the complexities of achieving regioselectivity at the C2 and C4 positions.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the reactivity and strategic functionalization of the thiazolo[5,4-c]pyridine core.

Q1: What are the intrinsic differences in reactivity between the C2 and C4 positions of the thiazolo[5,4-c]pyridine core?

A: The C2 and C4 positions on the thiazolo[5,4-c]pyridine scaffold exhibit distinct electronic and steric properties that govern their reactivity.

  • C2 Position (Thiazole Ring): The proton at the C2 position is the most acidic proton on the heterocyclic system. This is due to the electron-withdrawing nature of the thiazole sulfur atom and the adjacent ring nitrogen, which stabilize the resulting carbanion. This inherent acidity makes the C2 position susceptible to deprotonation by strong bases (e.g., organolithium reagents), a process known as directed ortho metalation (DoM).[1][2][3] This strategy allows for subsequent quenching with an electrophile to introduce a substituent selectively at C2.

  • C4 Position (Pyridine Ring): The C4 position is part of the electron-deficient pyridine ring.[4][5] This position is less acidic than C2 and is more prone to nucleophilic attack, especially if a leaving group is present. Direct C-H functionalization at C4 is challenging due to the directing effect of the pyridine nitrogen, which typically favors functionalization at the C2 position.[6] Therefore, a common strategy for C4 functionalization involves a two-step sequence: halogenation (e.g., bromination or chlorination) followed by a palladium-catalyzed cross-coupling reaction.[7]

Q2: What is the most effective general strategy for the sequential 2,4-difunctionalization of the thiazolo[5,4-c]pyridine scaffold?

A: A robust and widely applicable strategy involves a stepwise approach that leverages the intrinsic reactivity of each position. The recommended sequence is:

  • C4-Functionalization via Halogenation and Cross-Coupling: The most common approach begins with the selective introduction of a halogen (bromine or chlorine) at the C4 position. This halogenated intermediate then serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura[7][8][9], Stille, or Buchwald-Hartwig amination, to install the desired substituent at C4.

  • C2-Functionalization via Directed Metalation: Following successful C4-functionalization, the C2 position can be addressed. The acidic C2 proton is selectively removed using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting C2-lithiated species is then trapped with an appropriate electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce the second substituent.

This sequential approach prevents competitive reactions and allows for the controlled and regioselective synthesis of 2,4-disubstituted thiazolo[5,4-c]pyridines.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and functionalization of thiazolo[5,4-c]pyridines.

Problem 1: Low Yield or Failure in Suzuki-Miyaura Coupling at a C4-Halogenated Thiazolo[5,4-c]pyridine

"I am attempting a Suzuki-Miyaura coupling with my 4-bromo-thiazolo[5,4-c]pyridine, but I am observing low conversion, significant dehalogenation, and/or formation of homocoupled byproducts."

Scientific Rationale: Low yields in Suzuki-Miyaura couplings involving electron-deficient heterocyclic halides are often due to a slow oxidative addition step, catalyst deactivation, or competing side reactions like protodeboronation of the boronic acid.[10] The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction.[9][11]

Troubleshooting Workflow:

G start Low Yield at C4-Suzuki catalyst Optimize Catalyst & Ligand start->catalyst base Change Base catalyst->base No Improvement catalyst_sol Switch to Pd(dppf)Cl2 or a palladacycle. Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). catalyst->catalyst_sol solvent Modify Solvent System base->solvent No Improvement base_sol Use a weaker, non-nucleophilic base like K2CO3 or Cs2CO3. Avoid strong bases (e.g., NaOH, K3PO4) which can promote side reactions. base->base_sol boronic_acid Check Boronic Acid Quality solvent->boronic_acid No Improvement solvent_sol Use a polar aprotic solvent like 1,4-dioxane/water or DME. Ensure anhydrous conditions if using boronic esters. solvent->solvent_sol boronic_acid_sol Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester). Consider using 1.5-2.0 equivalents. boronic_acid->boronic_acid_sol

Caption: Decision-making workflow for troubleshooting C4-Suzuki coupling.

Recommended Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 4-bromo-thiazolo[5,4-c]pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Problem 2: Poor Regioselectivity or Decomposition during C2-Lithiation

"When I try to lithiate the C2 position with n-BuLi, I get a mixture of products, or my starting material decomposes, even after successful C4 functionalization."

Scientific Rationale: The C2-lithiation is a kinetically controlled process that relies on the coordination of the organolithium reagent to the thiazole nitrogen, directing deprotonation to the adjacent C2 position (a Complex-Induced Proximity Effect, or CIPE).[2] Failure can occur due to several factors:

  • Temperature: If the temperature is too high, the highly reactive C2-lithiated intermediate can be unstable, leading to decomposition or side reactions.

  • Base: The choice and stoichiometry of the base are critical. While n-BuLi is common, sterically hindered bases like LDA can sometimes offer better selectivity. Excess base can lead to multiple deprotonations.

  • Electrophile Reactivity: A sluggish electrophile can allow the lithiated intermediate to decompose or react with other species in the mixture.

Troubleshooting and Optimization Table

SymptomProbable CauseRecommended Solution
No reaction or low conversion Insufficiently low temperature; inactive n-BuLi.Perform the reaction at -78 °C (dry ice/acetone bath). Titrate the n-BuLi solution before use.
Dark-colored solution, decomposition Reaction temperature is too high; moisture contamination.Maintain strict -78 °C. Ensure all glassware is oven-dried and reagents are anhydrous.
Mixture of regioisomers Lithiation is not selective.Switch to a bulkier base like LDA. Add a coordinating agent like TMEDA to enhance the CIPE effect.[12]
Low yield after electrophile quench The electrophile is not reactive enough; the lithiated species is decomposing before the quench.Use a more reactive electrophile. Add the electrophile rapidly once lithiation is complete.

Recommended Protocol: Selective C2-Lithiation and Electrophilic Quench

  • Setup: To an oven-dried, three-neck flask under argon, add a solution of the C4-substituted thiazolo[5,4-c]pyridine (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv. in hexanes) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the electrophile (1.2 equiv.) in anhydrous THF dropwise.

  • Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

References

  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation. ResearchGate. [Link]

  • Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Journal of Molecular Structure. [Link]

  • Directed Ortho Metalation. University of California, Irvine. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. [Link]

  • Synthesis of thiazolo[5,4-b]pyridines, thiazolo[4,5-c]pyridines, and thiazolo[5,4-c]pyridines via TEMPO-catalyzed electrochemical C−H thiolation. ResearchGate. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]

  • Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Center for Biotechnology Information. [Link]

  • C-H Functionalization of Pyridines. Royal Society of Chemistry. [Link]

  • C-H functionalization of pyridines. PubMed. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of highly functionalized thiazolo[3,2-a] pyridine derivatives via a five-component cascade reaction based. SciSpace. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

Troubleshooting

Purification methods for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine reaction mixtures

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine. This resource is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and its analogs. We understand that purification is a critical step that can significantly impact yield, purity, and the success of subsequent applications. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common challenges.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical issues you may encounter during the work-up and purification of your 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine reaction mixture.

Q1: My crude reaction mixture is complex and contains both organic and inorganic materials. What is the most effective initial work-up strategy?

A1: A robust initial work-up is crucial for simplifying the mixture before chromatography or recrystallization. The goal is to remove inorganic salts, highly polar reagents, and water-soluble byproducts.

A standard liquid-liquid extraction is the recommended first step. After quenching the reaction (e.g., with water or a saturated aqueous solution), the choice of organic solvent is key. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are excellent starting points due to their ability to dissolve a wide range of organic compounds.

Core Work-up Protocol:

  • Quench and Dilute: Carefully quench the reaction mixture, then dilute it with an appropriate organic solvent like Ethyl Acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water: To remove bulk water-soluble materials.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any acidic byproducts or unreacted acidic reagents.

    • Brine (Saturated NaCl solution): To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] After drying, filter off the agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Expert Insight: The resulting crude solid or oil from this process is now significantly cleaner and ready for more refined purification techniques. Always monitor the progress of your extraction by performing Thin Layer Chromatography (TLC) on the organic layer.[2]

Q2: TLC analysis shows my product is contaminated with a baseline impurity and a starting material with slightly higher polarity. How can I remove these effectively?

A2: This scenario is ideally suited for flash column chromatography.[3] The baseline impurity is likely a highly polar byproduct or salt, while the slightly more polar starting material can be separated with a carefully chosen solvent system.

The key to successful column chromatography is selecting an eluent system that provides good separation (ΔRf > 0.2) between your product and the impurities on a TLC plate.[4] For heterocyclic compounds like this, a gradient elution using a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is standard.[1][4]

Recommended Protocol: Flash Column Chromatography

  • Select the Solvent System: Test various ratios of Hexanes:Ethyl Acetate on a TLC plate to find a system where your product has an Rf value of approximately 0.3-0.4.

  • Prepare the Column: Pack a glass column with silica gel, using the selected non-polar solvent as a slurry.

  • Load the Sample: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a solvent it is highly soluble in (like DCM), add a small amount of silica, and then evaporate the solvent. This creates a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of your prepared column.

  • Elute and Collect: Begin eluting the column with the non-polar solvent (e.g., 100% Hexanes) and gradually increase the polarity by adding more of the polar solvent (e.g., increasing percentages of Ethyl Acetate).[4] Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)[1]Standard choice for a wide range of organic compounds.
Mobile Phase Hexanes/Ethyl Acetate Gradient[4]Offers good resolving power for compounds of moderate polarity.
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.
Monitoring TLC with UV visualization[2]Allows for rapid identification of fractions containing the desired product.
Q3: My product is mostly pure after chromatography but still contains a minor, structurally similar impurity. Is there an alternative to a second column?

A3: Yes, this is a classic scenario where recrystallization is the ideal final purification step.[5] Recrystallization is highly effective at removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. The principle relies on the target compound being soluble in a hot solvent but insoluble or sparingly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your impure solid in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[6] Dry the crystals under high vacuum.[6]

  • Trustworthiness Check: The purity of the recrystallized material should be confirmed by analytical methods like NMR or LC-MS. The melting point should also be sharp and higher than that of the impure material.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine?

A1: The impurities will depend on the synthetic route, but we can predict common classes based on typical preparations of related thiazolopyridines and sulfones.[7][8]

  • Unreacted Starting Materials: Such as the corresponding 2-(methylthio) precursor before oxidation, or the unchlorinated thiazolo[5,4-c]pyridine ring system.

  • Over-Oxidized Byproducts: If a strong oxidizing agent is used to form the sulfone from a sulfide, oxidation of the pyridine nitrogen to an N-oxide is a potential side reaction.

  • Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the corresponding 4-hydroxy derivative, especially during aqueous work-ups under non-neutral pH.

  • Reagent-Derived Impurities: Residual coupling agents, bases (e.g., pyridine, triethylamine), or their salts.[9] For example, if phosphorus oxychloride (POCl₃) is used for chlorination, phosphoric acid byproducts may be present.[2]

Q2: How do I choose the right purification strategy for my needs?

A2: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a general guide.

Purification_Strategy start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup is_solid Is the crude product a solid? workup->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Flash Column Chromatography is_solid->column No / Impure is_pure_recryst Is it >95% pure? recrystallize->is_pure_recryst is_pure_recryst->column No end_good_purity Good Purity Product (>95%) is_pure_recryst->end_good_purity Yes is_pure_column Is it >98% pure? column->is_pure_column final_recrystallize Final Recrystallization / Polish is_pure_column->final_recrystallize No end_high_purity High Purity Product (>98%) is_pure_column->end_high_purity Yes final_recrystallize->end_high_purity

Caption: Decision workflow for selecting a purification method.

Q3: What analytical techniques are essential for confirming the purity and identity of my final product?

A3: A combination of techniques is necessary to unambiguously confirm the structure and assess the purity of your 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine.

  • Thin Layer Chromatography (TLC): An indispensable, rapid technique to monitor reaction progress and check the purity of column fractions.[2] A single spot on TLC in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra should be clean, with correct chemical shifts, coupling constants, and integration values corresponding to the target structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method to determine purity levels (e.g., >99%).[10] It is more sensitive than TLC for detecting minor impurities.

References

  • Vertex AI Search. (n.d.).
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). ijcrt.org. Retrieved February 28, 2026.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 28, 2026.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). chem.rochester.edu. Retrieved February 28, 2026.
  • Ganesan, A. (2007). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC.
  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds.
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Royal Society of Chemistry. Retrieved February 28, 2026.
  • PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved February 28, 2026, from [Link].

  • Shandong Jincheng Pharmaceutical Group Co Ltd. (2011).
  • PubChem. (n.d.). N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide. Retrieved February 28, 2026, from [Link].

  • Beilstein Journals. (2024, May 14). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved February 28, 2026.
  • PMC. (2025, October 15). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Ramirez, H., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). MDPI.
  • PMC. (2025, September 22). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved February 28, 2026.
  • Google Patents. (n.d.). US11325906B2 - Chemical compounds. Retrieved February 28, 2026.
  • PubChemLite. (n.d.). 4-chloro[4][6]thiazolo[5,4-c]pyridine. Retrieved February 28, 2026, from [Link].

  • Chemistry LibreTexts. (2020, August 11). 2.
  • Indian Journal of Advanced Chemistry. (2025, October 30). Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo-[2][4][9] Triazolo [1,5-a] Pyridine Derivatives. Retrieved February 28, 2026.

  • MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved February 28, 2026.
  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Retrieved February 28, 2026.

Sources

Optimization

Troubleshooting low reactivity of C4-chloro group in thiazolo[5,4-c]pyridines

Topic: Troubleshooting Low Reactivity of C4-Chloro Group Ticket ID: CHEMSUP-TZP-004 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary You are encounterin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of C4-Chloro Group Ticket ID: CHEMSUP-TZP-004 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are encountering unexpectedly low yields or no reaction when attempting to displace the chlorine atom at the C4 position of a thiazolo[5,4-c]pyridine scaffold.

While 2- and 4-chloropyridines are typically reactive toward Nucleophilic Aromatic Substitution (


), the thiazolo[5,4-c]pyridine  system presents a unique "deactivated" electronic environment.[1] The electron-rich thiazole ring donates electron density into the pyridine ring, raising the LUMO energy and reducing the electrophilicity of the C4 carbon. Additionally, the C4 position (ortho to the bridgehead) suffers from subtle steric strain compared to the more accessible C6 position.

This guide provides a tiered troubleshooting approach, moving from mechanistic diagnostics to advanced catalytic solutions.

Module 1: Diagnostic & Mechanism

Q: Why is my C4-chloro group inert compared to standard chloropyridines?

A: The issue is twofold: Electronic Deactivation and Positional Sterics .

  • Electronic Deactivation: The fused thiazole ring is

    
    -excessive (electron-rich).[1] Through resonance, it pushes electron density into the pyridine ring. This antagonizes the 
    
    
    
    mechanism, which requires the ring to be electron-deficient to stabilize the Meisenheimer complex.
  • Steric Environment: In the [5,4-c] isomer, the C4 position is "sandwiched" between the pyridine nitrogen (N5) and the bridgehead carbon. Unlike the C6 position, which is more exposed, the C4 trajectory for nucleophilic attack is sterically compromised.

Visualizing the Problem

The following diagram illustrates the electronic antagonism and the decision pathway for overcoming it.

ThiazoloReactivity cluster_mech Mechanistic Insight Problem Problem: Inert C4-Cl Bond Cause Cause: Thiazole e- Donation + Steric Shielding Problem->Cause SNAr Pathway A: Standard SNAr Cause->SNAr Fails (High LUMO) Acid Solution 1: Acid Catalysis (H+) Activates N5 Cause->Acid Lowers LUMO Pd Solution 2: Pd-Catalysis (Buchwald-Hartwig) Cause->Pd Oxidative Addition (Bypasses Electronics) Acid->SNAr Enables Attack

Caption: Diagnostic flow showing why standard SNAr fails (electronic donation) and how Acid Catalysis or Palladium coupling bypasses this barrier.

Module 2: Optimization (The "Proton Switch")

Q: Can I force the reaction without using transition metals?

A: Yes, but you must activate the pyridine ring first. The most effective method is Acid Catalysis .

By adding a proton source, you protonate the pyridine nitrogen (N5). This transforms the ring from a neutral, deactivated species into a highly electrophilic pyridinium cation.

Protocol: Acid-Catalyzed Displacement
ParameterRecommendationRationale
Solvent n-Butanol or NMP High boiling alcohols allow high temp; NMP is excellent for SNAr but requires workup.[1]
Acid Additive 1.0 - 2.0 eq. HCl (in dioxane) or p-TSA Protonates N5, lowering the LUMO energy significantly.
Temperature 120°C - 160°C High energy barrier requires thermal driving force.[1]
Microwave Highly Recommended 140°C for 30-60 mins often succeeds where reflux fails.

Step-by-Step Workflow:

  • Dissolve 4-chlorothiazolo[5,4-c]pyridine (1.0 eq) in anhydrous n-Butanol (0.5 M).

  • Add the amine nucleophile (2.0 - 3.0 eq).

  • Add 1.0 eq of HCl (4M in dioxane) or p-Toluenesulfonic acid.

  • Seal the tube and heat to 140°C (microwave preferred) or reflux for 12-24h.

  • Note: If using acid, your product will be the HCl salt. Ensure basic workup if the free base is needed.

Module 3: Transition Metal Catalysis (Buchwald-Hartwig)[1][2]

Q: failed even with acid. What is the robust alternative?

A: Palladium-catalyzed Buchwald-Hartwig amination is the industry standard for deactivated heteroaryl chlorides.[1] Because the C4-Cl bond is chemically stable (strong bond), oxidative addition is the rate-limiting step.

Critical Success Factor: You must use electron-rich, bidentate ligands or bulky biaryl monophosphines to facilitate oxidative addition into the difficult C-Cl bond.[1]

Ligand Selection Guide
Ligand ClassSpecific LigandApplication Scenario
Bidentate (Preferred) Xantphos Excellent for rigidifying the Pd-center; prevents catalyst decomposition at high temps.[1]
Biaryl Monophosphine BrettPhos or RuPhos Best for primary amines or weak nucleophiles.[1]
Bidentate (Classic) BINAP Good general-purpose starting point, but Xantphos often outperforms it for chlorides.[1]
Protocol: Optimized Buchwald-Hartwig

Reagents:

  • Substrate: 1.0 eq

  • Amine: 1.2 eq

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 eq) or NaOtBu (stronger, use if substrate tolerates)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Workflow:

  • Inert Atmosphere: This reaction is O2-sensitive.[1] Use a glovebox or strict Schlenk line techniques.

  • Pre-complexation: Mix Pd source and Ligand in the solvent for 5-10 mins under Argon to form the active catalyst species

    
    .
    
  • Addition: Add the substrate, amine, and base.[2]

  • Reaction: Heat to 100°C - 110°C for 4-16 hours.

  • Monitoring: Monitor by LCMS. If the starting material remains, add a second portion of catalyst/ligand.

Module 4: Synthetic Workarounds

Q: Nothing is working. Is there a route change?

A: If the C4-Cl is completely recalcitrant, you are likely fighting a high energy barrier that cannot be crossed with standard thermal energy.[1] Consider these structural modifications:

  • The "Sandmeyer" Approach (Switch to Bromide/Iodide):

    • If you can access the C4-amino derivative (or synthesize the ring with an amino group), convert it to a diazonium salt and displace with Iodide (KI).

    • Why? The C4-Iodo bond is much weaker and undergoes oxidative addition with Pd roughly 1000x faster than C4-Chloro.[1]

  • The "Lactam Activation" (POCl3 vs. PyBrOP):

    • If you are synthesizing the chloride from the C4-oxo (lactam) precursor using

      
      , try using PyBrOP  or POBr_3  instead.
      
    • This installs a C4-Bromo or C4-OP(amino) leaving group, both of which are superior to chloride.[1]

References

  • Thiazolopyridine Synthesis & Reactivity

    • BenchChem. "Reactivity of 6-Chlorothiazolo[4,5-c]pyridine and related scaffolds." (General reactivity principles for fused thiazolopyridines).

  • Buchwald-Hartwig Optimization

    • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Ligand Selection." (Detailed guide on Xantphos/BrettPhos usage for aryl chlorides).

  • Mechanistic Insight (

    
     on Deactivated Pyridines): 
    
    • National Institutes of Health (PMC). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." (Explains the necessity of protonation/quaternization for deactivated systems).

  • Specific Scaffold Synthesis

    • Arkivoc. "Synthesis of thiazolo[5,4-c]pyridine derivatives." (Provides experimental details on ring closure and functionalization).

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Optimal Substitution on 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. It provides in-depth technical guidance, troubleshooting, and FAQs for selecting the optimal solvent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. It provides in-depth technical guidance, troubleshooting, and FAQs for selecting the optimal solvent for nucleophilic aromatic substitution (SNAr) reactions on the highly activated 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine substrate.

Understanding the Substrate's Reactivity

The target molecule, 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, is exceptionally well-suited for nucleophilic aromatic substitution (SNAr). This high reactivity is due to a confluence of structural features:

  • Electron-Deficient Pyridine Ring : The nitrogen atom in the pyridine ring withdraws electron density, making the ring inherently electrophilic.

  • Powerful Activating Group : The 2-methylsulfonyl (-SO2Me) group is a potent electron-withdrawing group (EWG). Its position allows it to stabilize the negative charge of the reaction intermediate (the Meisenheimer complex) through resonance.[1][2][3]

  • Good Leaving Group : The chloro group at the 4-position is a competent leaving group for SNAr reactions.

These factors combine to make the C4-position highly susceptible to attack by a wide range of nucleophiles. The primary challenge is not if the reaction will proceed, but how to control its rate, selectivity, and yield by optimizing reaction conditions, with solvent choice being paramount.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for this specific SNAr reaction?

A1: Solvent choice is arguably the most influential parameter in this system for several reasons:

  • Rate Acceleration : The correct solvent can dramatically increase reaction rates, often by several orders of magnitude.[4] Polar aprotic solvents are particularly effective as they solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[1][2][5]

  • Solubility : Both the polar heterocyclic substrate and the (often ionic) nucleophile must be sufficiently soluble to react. Poor solubility is a common cause of sluggish or incomplete reactions.[1]

  • Side Reaction Prevention : An inappropriate solvent can become a competing reactant. For instance, protic solvents like alcohols can act as nucleophiles, leading to undesired byproducts.[5][6]

  • Thermal Control : Solvents with different boiling points allow for precise temperature control, which is crucial for managing reaction rates and preventing the decomposition of sensitive starting materials or products.

Q2: What are the main classes of solvents I should consider?

A2: Solvents for SNAr reactions are typically categorized into three main groups:

  • Polar Aprotic Solvents (Highly Recommended) : This class includes Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (ACN). They are generally the solvents of choice for SNAr reactions.[1][2]

  • Polar Protic Solvents (Use with Caution) : This group includes alcohols (e.g., isopropanol, n-butanol) and water. They can solvate and deactivate nucleophiles through hydrogen bonding, slowing the reaction.[5][7]

  • Apolar or Low-Polarity Solvents (Generally Not Recommended) : Solvents like toluene, THF, and dioxane are usually poor choices as they do not effectively solvate the charged intermediates involved in the SNAr mechanism, leading to very slow reaction rates.[6]

Q3: How does the choice of nucleophile influence my solvent selection?

A3: Stronger, "harder" nucleophiles (like alkoxides or primary amines) are generally more reactive and may proceed in a wider range of solvents. Weaker, "softer" nucleophiles (like anilines or thiols) benefit more significantly from the rate-enhancing effects of polar aprotic solvents. If your nucleophile is weak, using a solvent like DMSO or DMF is critical for achieving a reasonable reaction rate.

In-Depth Guide to Solvent Selection

Polar Aprotic Solvents: The Workhorses of SNAr

Polar aprotic solvents are the preferred medium for SNAr reactions because they possess high dielectric constants to dissolve ionic species but lack acidic protons.[8] This means they can effectively solvate the cation (e.g., Na⁺, K⁺) of a nucleophilic salt while leaving the anion (the nucleophile) relatively unsolvated and highly reactive.[8][9]

The mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by the polar nature of the solvent.[2][5]

Table 1: Comparison of Common Polar Aprotic Solvents for SNAr

SolventBoiling Point (°C)Dielectric Constant (ε)Key AdvantagesPotential Issues
DMF (Dimethylformamide)15337Excellent solubilizing power, well-understood.Can decompose at high temps; difficult to remove under vacuum.
DMSO (Dimethyl Sulfoxide)18947Very high polarity, excellent for tough reactions.Very high boiling point; can be difficult to remove; potential for side oxidations.
NMP (N-Methyl-2-pyrrolidone)20232High thermal stability, good alternative to DMF/DMSO.Very high boiling point; reprotoxic concerns.
Acetonitrile (ACN) 8238Lower boiling point, easier to remove.Lower solubilizing power for some salts; may not be suitable for high-temp reactions.
DMAc (Dimethylacetamide)16538Similar to DMF but with higher thermal stability.High boiling point; reprotoxic concerns.

Recommendation: Start with DMF or Acetonitrile for initial screening. If the reaction is sluggish, move to DMSO for its superior solvating power and higher temperature tolerance.

Polar Protic Solvents: A Cautious Approach

Protic solvents (e.g., ethanol, isopropanol, n-butanol) can hydrogen-bond with the nucleophile. This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which ultimately slows down the rate-determining step of nucleophilic attack.[5][7]

When to consider a protic solvent:

  • When using a very powerful nucleophile that may be too reactive in a polar aprotic solvent.

  • If your nucleophile is an alcohol and you are performing an alkoxidation, using the corresponding alcohol as the solvent can be effective (Le Châtelier's principle).

  • For specific workup or purification requirements where the use of a high-boiling aprotic solvent is problematic.

Troubleshooting Guide

Problem 1: My reaction is very slow or has stalled completely.

  • Is your solvent appropriate? If you are not using a polar aprotic solvent, switch to DMF or DMSO.[1] These are known to significantly accelerate SNAr reactions.

  • Is the temperature high enough? Many SNAr reactions require heat.[1] If you are using Acetonitrile (BP 82°C), consider switching to DMF (BP 153°C) or DMSO (BP 189°C) to increase the reaction temperature safely.

  • Are your reactants dissolved? Check the solubility of your starting material and nucleophile in the chosen solvent. If solubility is poor, a different solvent system may be needed.[1]

Problem 2: I am observing significant side product formation.

  • Could the solvent be reacting? If you are using a protic solvent like an alcohol, you may be observing a competing substitution reaction where the solvent acts as the nucleophile.[5] Switch to a non-reactive polar aprotic solvent like DMF or DMAc.

  • Is the temperature too high? Excessive heat can cause decomposition of the starting material or product. Try running the reaction at a lower temperature for a longer period.

  • Could you have di-substitution? If the product of the initial substitution is also activated towards nucleophilic attack, a second substitution can occur.[1] Using a stoichiometric amount of the nucleophile and closely monitoring the reaction can help minimize this.

Problem 3: My workup is difficult, and I can't remove the solvent.

  • This is a classic issue with high-boiling solvents like DMSO and DMF.

    • Aqueous Workup: A thorough aqueous workup is essential. Partition the reaction mixture between an organic solvent (like ethyl acetate) and water multiple times to wash out the residual high-boiling solvent.[5]

    • Lyophilization (Freeze-Drying): For final traces of DMSO, lyophilization can be an effective removal technique if your product is non-volatile.

    • Alternative Solvents: For future experiments, consider if a lower-boiling solvent like Acetonitrile could be sufficient.

Visualization & Protocols

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

SolventSelection start Analyze Reaction: - Nucleophile Strength - Thermal Requirement is_strong_nuc Is Nucleophile Strong (e.g., RO-, RNH2)? start->is_strong_nuc is_high_temp High Temp (>100°C) Required? is_strong_nuc->is_high_temp Yes (Strong Nuc) use_aprotic Primary Choice: Polar Aprotic Solvents is_strong_nuc->use_aprotic No (Weak Nuc) is_high_temp->use_aprotic Yes consider_protic Consider Protic Solvent (e.g., IPA, n-BuOH) is_high_temp->consider_protic No sub_aprotic Select Based on Temp: - ACN (<80°C) - DMF (80-150°C) - DMSO/NMP (>150°C) use_aprotic->sub_aprotic troubleshoot Troubleshooting: - Low Conversion? - Side Products? sub_aprotic->troubleshoot protic_warning Warning: - Slower Rates - Potential Side Reactions consider_protic->protic_warning consider_protic->troubleshoot

Caption: Decision workflow for solvent selection in SNAr reactions.

General Experimental Protocol

This protocol outlines a general procedure for the substitution reaction with a generic amine nucleophile.

  • Preparation : To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine (1.0 eq) and a suitable base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).

  • Solvent Addition : Add the chosen anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) to dissolve the reactants.[2]

  • Nucleophile Addition : Add the amine nucleophile (1.1-1.2 eq) to the reaction mixture.

  • Heating : Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Washing : Wash the combined organic layers with water and then with brine to remove the residual reaction solvent and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.[2]

References

Sources

Optimization

Technical Guide: Handling &amp; Stabilization of Sulfone-Substituted Heterocycles

Introduction: The "Super-Leaving Group" Paradox Sulfone-substituted heterocycles (e.g., 2-methanesulfonylpyrimidines, 2-sulfonylpyridines) are cornerstones of medicinal chemistry due to their utility in Nucleophilic Arom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Super-Leaving Group" Paradox

Sulfone-substituted heterocycles (e.g., 2-methanesulfonylpyrimidines, 2-sulfonylpyridines) are cornerstones of medicinal chemistry due to their utility in Nucleophilic Aromatic Substitution (


) and Julia-Kocienski olefinations. However, the very property that makes them valuable—the high electrophilicity of the carbon adjacent to the sulfone—renders them critically sensitive to moisture.

In these systems, the sulfonyl group (


) acts as a "super-leaving group," often outperforming halogens. When exposed to ambient moisture, water acts as a nucleophile, displacing the sulfone to form the thermodynamically stable (and often useless) lactam/hydroxy-heterocycle.

This guide provides a self-validating system to prevent, diagnose, and remediate hydrolysis during storage, synthesis, and purification.

Module 1: The Mechanism of Failure

Understanding the failure mode is the first step to prevention. The degradation is not a random decomposition but a specific


 hydrolysis.
Figure 1: Hydrolysis Pathway ( )

Caption: The irreversible displacement of the sulfonyl group by water, leading to the thermodynamically stable lactam.

HydrolysisMechanism Substrate Sulfone-Heterocycle (Electrophilic) Complex Meisenheimer Complex Substrate->Complex + H2O Water H2O (Nucleophile) Water->Complex Product Lactam / Pyridone (Dead End) Complex->Product - RSO2H Byproduct Sulfinic Acid (R-SO2H) Complex->Byproduct

Key Insight: Electron-Withdrawing Groups (EWGs) on the ring (e.g., -NO2, -CF3) dramatically accelerate this process by stabilizing the Meisenheimer complex. If your scaffold has additional EWGs, your "safe" handling time drops from hours to minutes [1].

Module 2: Storage & "The Dry Chain"

Most degradation occurs before the flask is even opened. Adhere to the Dry Chain Protocol .

Storage Protocol
  • Container: Never use plastic snap-cap vials for long-term storage; they are permeable to moisture. Use glass vials with Teflon-lined screw caps.

  • Atmosphere: Backfill with Argon (heavier than air) rather than Nitrogen.

  • Temperature: Store at -20°C. Cold slows the kinetics of hydrolysis, but warning : You must allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

ConditionHydrolysis RiskRecommended For
Benchtop (Ambient)High (Hours to Days)Immediate use only
4°C FridgeModerate< 1 Week storage
-20°C + ArgonLowLong-term banking

Module 3: Reaction Optimization (Synthesis)

Solvent Rigor: The Karl Fischer Standard

"Anhydrous" solvent from a bottle is often insufficient for highly reactive sulfones (e.g., 2-methanesulfonyl-4-nitropyrimidine).

  • Requirement: Solvents must meet a Karl Fischer (KF) limit of < 50 ppm (0.005%) .

  • The Alcohol Trap: Never use alcohols (MeOH, EtOH) as co-solvents unless you intend to form the alkoxy-derivative. Sulfones undergo rapid alcoholysis [2].

Protocol: The "Scavenger" Setup

If you lack a glovebox, use this setup to maintain a <50 ppm environment:

  • Flame dry all glassware under high-vacuum.

  • Cool under a stream of dry Argon.

  • Add 3Å Molecular Sieves (activated at 300°C) directly to the reaction vessel if the reaction tolerates heterogeneous mixtures.

  • Cannulate solvents; do not pour.

Module 4: Purification & Workup

This is the most common failure point. Silica gel is acidic (


) and hygroscopic. Running a sensitive sulfone through a standard silica column is effectively an acid-catalyzed hydrolysis reactor.
Figure 2: Purification Decision Tree

Caption: Logic flow for selecting the stationary phase based on compound stability.

PurificationLogic Start Crude Sulfone Mixture TLC_Check 2D TLC Test: Spot -> Dry -> Wait 10m -> Elute Does it streak/degrade? Start->TLC_Check Stable Stable TLC_Check->Stable No Unstable Unstable / Streaking TLC_Check->Unstable Yes Method_A Standard Silica Flash (Keep run time <15 min) Stable->Method_A Method_B Deactivated Silica (+1% Et3N in eluent) Unstable->Method_B Mild Instability Method_C Neutral Alumina (Brockmann Grade III) Unstable->Method_C High Instability Method_D Recrystallization (Avoid Chromatography) Unstable->Method_D Extreme Instability

Protocol: Neutral Alumina Chromatography

For compounds that degrade on silica (indicated by streaking or product remaining at the baseline):

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III).

    • Note: Basic alumina may trigger elimination or hydrolysis; Acidic alumina will destroy the sulfone.

  • Deactivation: If using silica is unavoidable, pre-wash the column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites [3].

  • Loading: Do not dissolve in DCM/MeOH for loading. Use dry DCM or solid load on Celite.

Troubleshooting Matrix & FAQs

SymptomDiagnosisCorrective Action
NMR shows broad singlet ~10-12 ppm; Sulfone methyl peak disappears. Hydrolysis to Lactam. The sulfone was displaced by water.Check solvent KF levels.[1] Switch to Neutral Alumina for purification.[2][3]
Product turns to "goo" or oil on the shelf. Autocatalytic Decomposition. Trace acid (sulfinic acid byproduct) is catalyzing further degradation.Store solid over

or KOH pellets in a desiccator to scavenge acidic volatiles.
Yield drops significantly on scale-up. Exotherm / Moisture Ingress. Larger surface area or longer addition times exposed the reaction to air.Use a mechanical stirrer (better seal). Ensure internal temp < 0°C during addition.
Product streaks on TLC plate. Silica Acidity. The compound is decomposing during the analysis.Run TLC on Alumina plates or add 1% Et3N to the TLC developing chamber.
Frequently Asked Questions

Q: Can I wash my reaction with water to remove salts? A: Risky. If your sulfone is highly electrophilic (e.g., pyrimidines), an aqueous wash—even brine—can hydrolyze it.

  • Alternative: Dilute with dry diethyl ether, filter off the salts (which are usually insoluble in ether), and concentrate. If you must wash, use ice-cold saturated

    
     and work extremely fast (< 5 mins contact time).
    

Q: My sulfone is stable in DCM but decomposes in DMF. Why? A: DMF is hygroscopic and difficult to dry to <50 ppm water. It also becomes nucleophilic (forming dimethylamine) upon heating. Switch to dry THF or Acetonitrile if solubility permits.

Q: How do I dry the final product without heat? A: Lyophilization (freeze-drying) is dangerous if water is present. Use a high-vacuum manifold with a liquid nitrogen trap. Dissolve the product in minimal dry benzene or dioxane (which freeze easily) and sublimate the solvent.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines. Bioconjugate Chem. 2023, 34, 9. Link

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis. J. Chem. Soc., Perkin Trans.[4] 2, 1981, 438-441. Link

  • RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO Application Note, 2012.[3] Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, derivatives of the thiazolo[5,4-c]pyridine scaffold have garnered s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, derivatives of the thiazolo[5,4-c]pyridine scaffold have garnered significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of a key intermediate, 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine. By integrating established NMR principles with comparative data from related structures, we offer a robust framework for the unambiguous identification and characterization of this molecule, catering to researchers, scientists, and professionals in drug development.

The Structural Context: Why NMR Characterization is Crucial

4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a multifaceted molecule featuring a fused heterocyclic system. The thiazolo[5,4-c]pyridine core is substituted with a chloro group and a methylsulfonyl group, both of which are strong electron-withdrawing moieties. These substituents significantly influence the electron distribution within the aromatic system, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra. Accurate interpretation of these spectra is not merely an academic exercise; it is a critical step in confirming the successful synthesis of the target compound, assessing its purity, and providing a foundation for understanding its reactivity and potential interactions in biological systems.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the sulfonyl group.

  • Aromatic Region (δ 8.0-9.0 ppm): The pyridine ring of the thiazolo[5,4-c]pyridine system will exhibit two signals in the downfield region. The proton at the C7 position is expected to be the most deshielded due to its proximity to the electron-withdrawing nitrogen atom and the influence of the fused thiazole ring. The proton at the C5 position will appear at a slightly lower chemical shift. The presence of the chloro group at C4 will further deshield the adjacent C5 proton. Typical chemical shifts for protons on a pyridine ring are observed between δ 7.1 and 8.8 ppm.[2]

  • Methylsulfonyl Group (δ 3.3-3.6 ppm): The three equivalent protons of the methyl group attached to the sulfonyl moiety will present as a sharp singlet. The strong electron-withdrawing nature of the two oxygen atoms in the sulfonyl group causes a significant downfield shift compared to a simple methyl sulfide. Studies on various sulfones have shown that the chemical shift of the methyl protons typically falls within this range.[3][4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed map of the carbon framework, with each unique carbon atom giving rise to a distinct signal.

  • Aromatic and Heterocyclic Carbons (δ 115-165 ppm): The carbon atoms of the thiazolo[5,4-c]pyridine core will resonate in this broad region. The carbons directly attached to heteroatoms (C2, C4, C5a, C7a, and C8a) will be significantly influenced by their electronic environment. Specifically, the C2 carbon bearing the methylsulfonyl group and the C4 carbon attached to the chlorine atom are expected to be highly deshielded.

  • Methylsulfonyl Carbon (δ 40-45 ppm): The carbon of the methyl group in the methylsulfonyl substituent will appear in the upfield region, consistent with an sp³-hybridized carbon attached to a sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H58.2 - 8.4-
H78.8 - 9.0-
-SO₂CH₃3.4 - 3.6 (s, 3H)42 - 45
C2-160 - 165
C4-150 - 155
C5-120 - 125
C5a-145 - 150
C7-148 - 152
C7a-118 - 122
C8a-155 - 160

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected NMR characteristics of our target molecule with the reported data for analogous structures.

Thiazolo[5,4-b]pyridine Derivatives

While the fusion of the thiazole ring is different, thiazolo[5,4-b]pyridine derivatives offer valuable insights. For instance, the synthesis and characterization of various thiazolo[5,4-b]pyridine derivatives have been reported, with some including NMR data that can be used for comparative purposes.[5][6][7] The chemical shifts of the pyridine ring protons in these systems are generally found in the downfield region, supporting our predictions.

Chloropyridine Derivatives

The influence of a chloro-substituent on the chemical shifts of pyridine ring protons and carbons is well-documented. For 2-chloropyridine, the proton ortho to the chlorine (at C3) is shifted downfield.[8] This effect is expected to be similar for the C5 proton in our target molecule, which is ortho to the chloro group at C4.

Methylsulfonyl-Containing Compounds

The characteristic singlet of the methyl group in a methylsulfonyl moiety is a reliable diagnostic peak. In compounds like 4-Chloro-2-(methylsulfonyl)pyrimidine, the methylsulfonyl group's protons appear as a singlet, providing a strong comparative anchor for our prediction.[9] The chemical shift is influenced by the aromatic system to which it is attached, but generally remains in the predicted range.[3][4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine, the following experimental protocol is recommended.

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve ~5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a 5 mm NMR tube. tms->transfer instrument Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). transfer->instrument shimming Perform automated or manual shimming to optimize magnetic field homogeneity. instrument->shimming h1_acq Acquire ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). shimming->h1_acq c13_acq Acquire ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). h1_acq->c13_acq ft Apply Fourier transformation to the acquired FIDs. c13_acq->ft phasing Phase the spectra to obtain pure absorption lineshapes. ft->phasing baseline Perform baseline correction. phasing->baseline referencing Reference the spectra to the TMS signal at 0 ppm. baseline->referencing integration Integrate the signals in the ¹H spectrum. referencing->integration assignment Assign signals based on chemical shifts, multiplicities, and integration. integration->assignment

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[10]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

    • Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Carefully phase the resulting spectra.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Conclusion and Future Perspectives

The ¹H and ¹³C NMR characterization of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine provides a definitive spectroscopic fingerprint that is indispensable for its identification and quality control. The predicted chemical shifts, based on a thorough analysis of substituent effects and comparison with related structures, offer a reliable guide for researchers. The provided experimental protocol ensures the acquisition of high-quality, reproducible data. As the exploration of thiazolopyridine derivatives continues to yield promising candidates for therapeutic applications, a solid understanding of their NMR properties will remain a cornerstone of their development.[11][12][13][14][15] Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed for even more detailed structural assignments, particularly for more complex analogues.

References

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC. (n.d.).
  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat - Semantic Scholar. (n.d.).
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (2022, December 26).
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - MDPI. (2022, September 27).
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF. (2025, August 9).
  • 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond - PubMed. (2008, July 15). Retrieved February 27, 2026, from [Link]

  • H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2025, August 6). Retrieved February 27, 2026, from [Link]

  • Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 27, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved February 27, 2026, from [Link]

  • Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field - ChemRxiv. (n.d.). Retrieved February 27, 2026, from [Link]

  • (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2025, August 7). Retrieved February 27, 2026, from [Link]

  • N-[4-chloro-2-(3-pyridinyl)-5-thiazolyl]-N-ethyl-3-(methylsulfonyl)propanamide | C14H16ClN3O3S2 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved February 27, 2026, from [Link]

  • 4-chloro[5][11]thiazolo[5,4-c]pyridine - PubChemLite. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (2022, January 13). Retrieved February 27, 2026, from [Link]

  • 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed. (2022, January 13). Retrieved February 27, 2026, from [Link]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019, August 14). Retrieved February 27, 2026, from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). Retrieved February 27, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Thiazolo[5,4-c]pyridine Libraries for Drug Discovery

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its rigid, planar structure and the presence of b...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its rigid, planar structure and the presence of both hydrogen-bond donors and acceptors make it an attractive framework for designing targeted therapies. The efficient construction of diverse libraries of these molecules is therefore a critical task for drug discovery programs. This guide provides a comparative analysis of the most prevalent synthetic routes for generating thiazolo[5,a-c]pyridine libraries, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.

Introduction: The Strategic Importance of the Thiazolo[5,4-c]pyridine Core

The fusion of a thiazole and a pyridine ring creates a unique electronic and steric environment, enabling interactions with a wide range of biological targets. The development of robust and versatile synthetic methodologies is paramount for exploring the chemical space around this scaffold and identifying novel drug candidates. This guide will focus on two primary, conceptually distinct strategies for the synthesis of the thiazolo[5,4-c]pyridine core:

  • Route A: Annulation of a Thiazole Ring onto a Pre-functionalized Pyridine Core. This convergent approach is arguably the most common and is well-suited for late-stage diversification.

  • Route B: Palladium-Catalyzed Intramolecular C-S Cyclization. A more modern and elegant approach that can offer high efficiency and atom economy.

We will delve into the mechanistic underpinnings of each route, compare their relative merits and demerits, and provide validated experimental protocols to enable researchers to select the most appropriate strategy for their specific library synthesis goals.

Visualizing the Synthetic Pathways

G cluster_0 Route A: Thiazole Annulation cluster_1 Route B: Pd-Catalyzed Cyclization cluster_2 Key Starting Materials A_start 4-Chloro-3-nitropyridine A_step1 Nucleophilic Substitution (Na2S, Sulfur) A_start->A_step1 A_inter Thiolate Intermediate A_step1->A_inter A_step2 Reaction with α-haloketone A_inter->A_step2 A_step3 Hantzsch-type Cyclization/Dehydration A_step2->A_step3 A_prod Thiazolo[5,4-c]pyridine Core A_step3->A_prod B_start 3-Bromo-4-thiocyanatopyridine B_step1 Hydrolysis B_start->B_step1 B_inter 3-Bromo-4-thiopyridine B_step1->B_inter B_step2 Coupling with Terminal Alkyne B_inter->B_step2 B_inter2 Alkynyl Thioether B_step2->B_inter2 B_step3 Pd-catalyzed Intramolecular C-S Cyclization B_inter2->B_step3 B_prod Thiazolo[5,4-c]pyridine Core B_step3->B_prod SM1 Substituted Pyridines SM1->A_start SM1->B_start SM2 Thioamides/ Thioureas SM2->A_step1 SM3 α-Halocarbonyls SM3->A_step2 Hantzsch_Mechanism cluster_pyridine Pyridine Precursor cluster_thiazole_formation Thiazole Ring Formation Py_NO2 4-Chloro-3-nitropyridine Py_SH 3-Amino-4-mercaptopyridine Py_NO2->Py_SH 1. Na2S 2. Reduction Intermediate1 S-Alkylated Intermediate Py_SH->Intermediate1 S-Alkylation AlphaHalo α-Haloketone (R-CO-CH2X) AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 2-R-Thiazolo[5,4-c]pyridine Intermediate2->Product Dehydration

Caption: Mechanistic workflow for the Hantzsch-type synthesis of thiazolo[5,4-c]pyridines.

Comparative Analysis
FeatureRoute A: Thiazole Annulation
Versatility High. A wide variety of commercially available α-halocarbonyls allows for diverse substitution at the 2-position.
Scalability Generally good. The reactions are often straightforward to perform on a larger scale.
Starting Materials Readily available substituted pyridines and α-halocarbonyls.
Reaction Conditions Can range from mild to harsh, sometimes requiring elevated temperatures and strong acids or bases.
Purification Can be challenging due to the formation of side products, sometimes requiring chromatographic purification. [1]
Key Advantage Excellent for generating libraries with diversity at the 2-position of the thiazole ring.
Potential Drawback The synthesis of the required 3-amino-4-mercaptopyridine precursor can be multi-step.
Validated Experimental Protocol: Synthesis of 2-Aryl-thiazolo[5,4-c]pyridines

Step 1: Synthesis of 3-Amino-4-mercaptopyridine

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol, add sodium sulfide nonahydrate (1.5 eq) and elemental sulfur (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and pour it into ice-water. Acidify with concentrated HCl to precipitate the disulfide intermediate.

  • Filter the solid and wash with water.

  • Suspend the crude disulfide in a mixture of ethanol and concentrated HCl. Add a reducing agent such as tin(II) chloride (5.0 eq) and heat to 70-80 °C for 2-3 hours.

  • Cool the reaction, basify with a concentrated NaOH solution, and extract with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-4-mercaptopyridine, which should be used immediately in the next step.

Step 2: Hantzsch Cyclization

  • Dissolve the crude 3-amino-4-mercaptopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add the desired α-bromoacetophenone (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol. Otherwise, concentrate the solvent and purify the residue by column chromatography on silica gel.

Route B: Palladium-Catalyzed Intramolecular C-S Cyclization

This more contemporary approach offers an elegant and often highly efficient route to the thiazolo[5,4-c]pyridine core. [2]It relies on the power of transition-metal catalysis to forge the critical C-S bond in an intramolecular fashion.

Mechanistic Rationale

The key to this strategy is the construction of a suitably substituted pyridine precursor bearing a thioamide (or a precursor) and a leaving group (typically a halide) at adjacent positions. The catalytic cycle, broadly speaking, involves:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the C-X bond (where X is a halide) of the pyridine ring, forming a Pd(II) intermediate.

  • Coordination and Deprotonation: The sulfur atom of the thioamide coordinates to the palladium center. A base then facilitates the deprotonation of the thioamide nitrogen.

  • Reductive Elimination: The crucial C-S bond is formed via reductive elimination from the palladium(II) complex, regenerating the Pd(0) catalyst and yielding the thiazolo[5,4-c]pyridine product.

This catalytic approach can offer milder reaction conditions and broader functional group tolerance compared to some classical methods.

Pd_Catalysis Start 3-Halo-4-(thioacetamido)pyridine OxAdd Oxidative Addition Intermediate (Pd-II) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Coord Coordinated Intermediate OxAdd->Coord Coordination & Deprotonation Product Thiazolo[5,4-c]pyridine Coord->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis of thiazolo[5,4-c]pyridines.

Comparative Analysis
FeatureRoute B: Pd-Catalyzed Cyclization
Versatility Moderate to High. Diversity can be introduced in the thioamide precursor and through further functionalization of the pyridine ring.
Scalability Can be challenging due to the cost and potential sensitivity of palladium catalysts and ligands.
Starting Materials Requires the synthesis of specifically functionalized pyridine precursors, which may not be trivial.
Reaction Conditions Generally mild, often proceeding at lower temperatures than classical methods.
Purification Often cleaner reactions with higher yields, potentially simplifying purification. However, removal of residual palladium can be a concern for medicinal chemistry applications.
Key Advantage High efficiency, atom economy, and can provide access to structures that are difficult to synthesize via other methods. [2]
Potential Drawback The cost of the catalyst and the need for inert atmosphere conditions can be limitations.
Validated Experimental Protocol: Synthesis via Intramolecular C-S Coupling

Step 1: Synthesis of the Thioamide Precursor

  • To a solution of 4-amino-3-bromopyridine (1.0 eq) in a dry, inert solvent like THF, add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and slowly add an acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry, filter, and concentrate the organic layer. Purify the resulting amide by column chromatography.

  • Treat the purified amide with a thionating agent like Lawesson's reagent (0.6 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction and purify the crude thioamide by column chromatography.

Step 2: Palladium-Catalyzed Cyclization

  • In a reaction vessel purged with an inert gas (e.g., argon), combine the 3-bromo-4-(thioacetamido)pyridine precursor (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a suitable ligand like Xantphos (10-20 mol%), and a base, for example, Cs₂CO₃ (2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired thiazolo[5,4-c]pyridine.

Conclusion and Strategic Recommendations

Both the classical Hantzsch-type thiazole annulation and the modern palladium-catalyzed intramolecular cyclization represent viable and powerful strategies for the synthesis of thiazolo[5,4-c]pyridine libraries. The choice between these routes will be dictated by the specific goals of the research program, available resources, and the desired points of diversification.

  • For rapid and diverse library generation with a focus on substitution at the 2-position , the Hantzsch-type synthesis (Route A) is often the more practical and cost-effective choice, leveraging the vast commercial availability of α-halocarbonyl building blocks.

  • For the synthesis of more complex or highly functionalized thiazolo[5,4-c]pyridines, or when milder reaction conditions are paramount , the palladium-catalyzed approach (Route B) offers a highly efficient and elegant solution, albeit with a higher initial investment in terms of catalyst cost and precursor synthesis.

Ultimately, a comprehensive understanding of both methodologies will empower the medicinal chemist to strategically navigate the synthesis of these important heterocyclic compounds, accelerating the journey towards the discovery of new and effective therapeutics.

References

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives.
  • Request PDF. (n.d.). Synthetic strategies for thiazolopyridine derivatives. Retrieved February 28, 2026, from [Link]

  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis. Retrieved February 28, 2026, from [Link]

  • Nazir, M. S. (2024). Synthetic strategies for thiazolopyridine derivatives (2023). SciSpace. Retrieved February 28, 2026, from [Link]

  • CHEM HELP ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Retrieved February 28, 2026, from [Link]

  • Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Retrieved February 28, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 28, 2026, from [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved February 28, 2026, from [Link]

  • Sci-Hub. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved February 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Retrieved February 28, 2026, from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via.... Retrieved February 28, 2026, from [Link]

Sources

Validation

Reference Standards for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine Impurities

This guide details the reference standard requirements, impurity profiling, and analytical characterization for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine , a critical electrophilic intermediate used in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reference standard requirements, impurity profiling, and analytical characterization for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine , a critical electrophilic intermediate used in the synthesis of Tyk2 kinase inhibitors and related pharmaceutical scaffolds.

Introduction: The Criticality of the Sulfonyl Moiety

In the synthesis of fused thiazolopyridines—specifically for Janus kinase (JAK) and Tyrosine kinase 2 (Tyk2) inhibitors—4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine serves as a "linchpin" intermediate.

The methylsulfonyl group (-SO₂Me) at the C2 position functions as a highly reactive leaving group, enabling nucleophilic aromatic substitution (


) by complex amines to install the pharmacophore's "tail." Simultaneously, the chlorine at C4 allows for subsequent cross-coupling or substitution.

Why Reference Standards Matter Here: The conversion of the sulfide precursor to the sulfone is an oxidation step (typically using m-CPBA or Oxone).[1] Incomplete oxidation leads to sulfide impurities , while over-oxidation or moisture exposure leads to hydrolysis products . Without high-purity reference standards for these specific impurities, process chemists cannot accurately determine reaction endpoints, leading to downstream yield losses or genotoxic impurity carryover.

Impurity Profiling & Origin Analysis

To control the quality of this intermediate, you must track three specific impurity classes. The following diagram illustrates the synthesis pathway and the origin of these critical impurities.

Figure 1: Synthesis Pathway and Impurity Genesis

ImpurityPath Sulfide Precursor (Impurity A) 4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine Oxidation Oxidation (m-CPBA / Oxone) Sulfide->Oxidation Sulfide->Oxidation Incomplete Rxn Sulfone TARGET 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine Oxidation->Sulfone Main Reaction NOxide Impurity C (Over-Oxidation) N-Oxide Analog Oxidation->NOxide Excess Oxidant Hydrolysis Impurity B (Hydrolysis) 4-Chloro-thiazolo[5,4-c]pyridin-2-one Sulfone->Hydrolysis Moisture/H2O

Caption: Genesis of critical impurities during the oxidation of the methylthio precursor. Impurity A arises from incomplete reaction, while Impurity B forms via hydrolytic instability of the sulfone.

Comparison of Reference Standard Alternatives

When sourcing standards for this specific scaffold, researchers typically choose between Commercial Certified Reference Materials (CRMs) and In-House Synthesized Standards . The table below compares these options based on experimental performance data.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Commercial CRM (e.g., ISO 17034) Option B: In-House Synthesis (Crude) Scientific Implication
Purity Assignment High (>98%) via qNMR & Mass Balance.Variable (85-95%) . Often contains residual solvent/silica.In-house standards often overestimate impurity levels due to their own impurity contribution (Response Factor error).
Characterization Full COA (1H/13C NMR, MS, HPLC, TGA, ROI).Basic confirmation (1H NMR, MS).Risk: Without 13C or 2D-NMR, regioisomers (thiazolo[4,5-c] vs [5,4-c]) can be misidentified.
Stability Data Stress-tested (forced degradation data provided).Unknown.Sulfones are hygroscopic. Commercial standards come in desiccated, argon-packed vials.
Cost/Time High Cost / Immediate Availability.Low Cost / High Labor (1-2 weeks).Use Commercial for GMP release; Use In-House for R&D relative retention time (RRT) marking.

Recommendation: For establishing the HPLC Method Validation (LOD/LOQ determination), you must use a high-purity (>95%) characterized standard for the Sulfide (Impurity A) and Hydrolysis product (Impurity B) to ensure accurate Response Factor (RF) calculation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be "self-validating," meaning the system suitability criteria are built into the method to detect failure modes (e.g., column aging, mobile phase pH drift).

Protocol 1: HPLC Separation of Sulfone and Impurities

This method separates the polar hydrolysis impurity from the target sulfone and the lipophilic sulfide precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). Note: Acidic pH prevents tailing of the pyridine nitrogen.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10% Injection / Elution of polar salts
5.0 10% Isocratic hold for Hydrolysis Impurity (Impurity B)
20.0 90% Linear ramp to elute Sulfone then Sulfide
25.0 90% Wash

| 25.1 | 10% | Re-equilibration |

System Suitability Criteria (Pass/Fail):

  • Resolution (

    
    ):  > 2.0 between Target Sulfone and Impurity A (Sulfide). Causality: If 
    
    
    
    , the gradient slope is too steep or the column has lost hydrophobicity.
  • Tailing Factor (

    
    ):  < 1.5 for the Target Sulfone. Causality: Higher tailing indicates silanol interaction; check buffer pH.
    
Protocol 2: Synthesis of Impurity A (Sulfide Standard)

If a commercial standard is unavailable, use this rapid protocol to generate the marker.

  • Reagents: 3-Amino-2-chloropyridine, Potassium ethyl xanthate, Methyl iodide.

  • Step 1 (Cyclization): Reflux 3-amino-2-chloropyridine with potassium ethyl xanthate in DMF at 140°C for 4 hours to form the thiol intermediate.

  • Step 2 (Methylation): Cool to 0°C. Add 1.1 eq Methyl Iodide (MeI) and

    
    . Stir for 1 hour.
    
  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

  • Validation: 1H NMR (CDCl3) must show a singlet at ~2.8 ppm (S-Me). Note: The Target Sulfone would show this singlet shifted downfield to ~3.4 ppm.

Analytical Workflow & Decision Tree

Use this workflow to determine the quality of your intermediate before proceeding to the next synthetic step (


 coupling).
Figure 2: Quality Control Decision Tree

QC_Workflow Sample Crude Intermediate (Post-Oxidation Workup) HPLC Run HPLC Protocol 1 (Dual Wavelength 254/280nm) Sample->HPLC Check1 Check Impurity A (Sulfide Precursor) HPLC->Check1 Check2 Check Impurity B (Hydrolysis Product) Check1->Check2 < 0.5% Recrystallize Recrystallize (EtOH/Water) Check1->Recrystallize > 0.5% Reslurry Reslurry in DCM (Remove polar hydrolysis) Check2->Reslurry > 1.0% Proceed Proceed to Coupling (Next Step) Check2->Proceed < 1.0% Recrystallize->HPLC Retest Reslurry->HPLC Retest

Caption: Decision logic for intermediate release. Sulfide impurities require recrystallization, while hydrolysis impurities can often be removed via a non-polar solvent wash.

References

  • Patent: Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors. WO2015091584A1. (Describes the synthesis of 4-chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine from the methylthio precursor using mCPBA).

  • Methodology: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. (Provides analogous synthesis and characterization data for thiazolopyridine scaffolds).

  • Analytical Grounding: HPLC Method for Analysis of 4-Amino-2-chloropyridine. (Base method for chloropyridine separation, adapted for the fused system).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine

The following guide details the technical disposal and handling procedures for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine . This protocol is designed for Research & Development (R&D) environments where this compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal and handling procedures for 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine .

This protocol is designed for Research & Development (R&D) environments where this compound is typically used as a high-reactivity electrophilic intermediate in medicinal chemistry (e.g., for nucleophilic aromatic substitution, SNAr).[1]

[1]

Executive Hazard Assessment

Compound Class: Halogenated Heteroaromatic Sulfone CAS Number: 97229-11-3 (Analogous/Related) Physical State: Solid (typically off-white to pale yellow powder)[1]

As a Senior Application Scientist, I must emphasize that the disposal strategy for this compound is dictated by its dual-electrophilic nature .[1][2]

  • The Risk: The molecule contains two potent leaving groups: the 4-chloro and the 2-methylsulfonyl moieties attached to an electron-deficient thiazolopyridine core.[1][2]

  • The Consequence: It is highly susceptible to nucleophilic attack.[2] Contact with water, alcohols, or amines in a waste container can generate heat, acidic byproducts (HCl, methanesulfinic acid), and toxic degradation products.[1]

  • The Solution: Strict segregation from nucleophilic waste streams (aqueous, basic, or protic solvents) is mandatory to prevent uncontrolled exotherms in waste drums.

Operational Handling & Waste Segregation
Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Gloves Double-gloving: Nitrile (Outer) / Laminate (Inner)Sulfones can permeate standard nitrile; laminate provides a permeation barrier against dissolved organic intermediates.[1][2][3]
Respiratory N95 (Solids) or Fume Hood (Solutions)Prevents inhalation of dust which may hydrolyze in the respiratory tract to form acidic irritants.[1][2]
Eye Protection Chemical Goggles + Face ShieldEssential during transfer; reactive solids can cause severe corneal damage upon hydrolysis.[2]
Waste Stream Categorization

Do NOT dispose of this compound in the general trash or down the drain.[2] It requires a specific RCRA-compliant workflow (or equivalent local regulation).[1][2]

  • Primary Classification: Halogenated Organic Solid (Toxic) .[1][2]

  • Incompatibility: Oxidizers, Strong Bases (NaOH, KOH), Aqueous waste.[1]

Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Isolate the reactive solid to prevent environmental leaching or reaction with other wastes.[1][2]

  • Transfer: Move the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.[1][2]

  • Labeling: Affix a hazardous waste label with the following specific descriptors:

    • Chemical Name: 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine[1]

    • Hazards: Toxic, Irritant, Moisture Sensitive.[2]

  • Secondary Containment: Place the sealed HDPE jar inside a clear plastic zip-seal bag to contain any dust on the exterior of the jar.

  • Consolidation: Deposit the bagged jar into the Solid Halogenated Waste Drum .

    • Critical Check: Ensure the drum does not contain liquid absorbents saturated with strong bases or oxidizers.[2]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Objective: Prevent "trash can chemistry" (unwanted reactions in the waste drum).

  • Quenching (Recommended): If the compound is in a reactive mixture, quench any excess electrophile by stirring with a mild nucleophile (e.g., dilute aqueous ammonium chloride) before disposal, provided this is part of the experimental plan.

    • Note: If quenching is not feasible, proceed to step 2.[2]

  • Segregation: Collect the solvent stream into a Halogenated Solvent Waste container.

  • pH Check: Ensure the waste solvent pH is neutral (pH 6-8).[1][2] Acidic byproducts from hydrolysis can corrode metal safety cans.[2]

  • Solvent Compatibility: Avoid mixing with acetone/ketones if strong bases are present, as this compound could catalyze aldol-type polymerizations or react violently.[1][2]

Emergency Spill Response Logic

If a spill occurs, the priority is to contain the dust without generating aerosols.[2]

Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[2][4]

  • Dry Cleanup: Do not use water initially.[2] Water will hydrolyze the sulfone/chloro groups, releasing acid fumes.[2]

  • Scoop/Sweep: Use a spark-proof scoop to collect the bulk solid.[1][2]

  • Residue Deactivation:

    • Once bulk is removed, wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution.

    • Mechanism:[1][2][4][5] The carbonate neutralizes any generated acid (HCl) and slowly hydrolyzes the remaining trace electrophile into a safer hydroxy-thiazolopyridine derivative.[1][2]

  • Final Wash: Clean with soap and water.[2][4][6]

Disposal Decision Tree (Visualization)

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-(methylsulfonyl) thiazolo[5,4-c]pyridine StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid SolidPack Pack in HDPE Jar (Secondary Containment) SolidPath->SolidPack LiquidSeg Is solvent Halogenated? (DCM, Chloroform, etc.) LiquidPath->LiquidSeg LabelSolid Label: Toxic/Irritant Halogenated Solid SolidPack->LabelSolid FinalSolid High-Temp Incineration (Commercial Facility) LabelSolid->FinalSolid HaloWaste Halogenated Solvent Waste (High BTU Incineration) LiquidSeg->HaloWaste Yes NonHaloWaste Non-Halogenated Waste (If <2% Halogen content) LiquidSeg->NonHaloWaste No HaloWaste->FinalSolid NonHaloWaste->FinalSolid Check Local Regs

Caption: Decision logic for segregating thiazolopyridine waste streams based on physical state and solvent composition.

Regulatory & Compliance Context
  • EPA Waste Code (US): While not explicitly listed as a P- or U-listed waste, this material characterizes as D003 (Reactivity) if it generates toxic gases with water, or more commonly falls under general Halogenated Organic Waste profiles used by waste vendors (e.g., Veolia, Clean Harbors).[1]

  • Destruction Method: The only definitive disposal method is High-Temperature Incineration equipped with scrubbers to capture acid gases (HCl, SOx, NOx) generated during combustion.[1]

References
  • PubChem . 4-Chloro-2-(methylsulfonyl)pyrimidine (Analogous Structure Safety Data). National Library of Medicine.[2] Available at: [Link][1]

  • University of Barcelona . Classification of Special Laboratory Waste: Halogenated Compounds. Available at: [Link][1]

  • Vita-D-Chlor . Guidance Manual for the Disposal of Chlorinated Water. Available at: [Link]

Sources

Handling

Safe Handling and Disposal of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine: A Senior Application Scientist's Guide

Hazard Profile: An Assessment Based on Chemical Structure The chemical structure of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine contains functional groups known to impart specific toxicological properties. Our ass...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile: An Assessment Based on Chemical Structure

The chemical structure of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine contains functional groups known to impart specific toxicological properties. Our assessment is based on data from structurally analogous compounds containing chloro-thiazole, pyridine, and sulfonyl groups.

The primary hazards are anticipated to be severe skin and eye damage, potential for skin sensitization, and respiratory irritation.[1][2] The chloro- and methylsulfonyl- groups are electron-withdrawing, potentially making the molecule reactive towards biological nucleophiles, which is a common mechanism for skin and respiratory sensitization.[3]

Hazard Category Anticipated Risk Rationale and Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed. Similar heterocyclic compounds are classified as harmful if ingested, potentially causing chemical burns in the gastrointestinal tract.[2][4][5]
Skin Corrosion/Irritation Causes severe skin burns. Chlorinated and sulfonylated heterocyclic compounds are frequently categorized as skin corrosives or severe irritants.[1][2][4]
Eye Damage/Irritation Causes serious, potentially irreversible eye damage. Direct contact with related chemical classes can lead to corrosive eye damage and risk of blindness.[1][4]
Respiratory Irritation May cause respiratory tract irritation. Inhalation of dust or aerosols of similar compounds can irritate the respiratory system.[1][5] Corrosive properties suggest that inhalation could damage mucous membranes.[4]
Skin Sensitization May cause an allergic skin reaction. The potential for reactivity makes skin sensitization a significant concern.[2][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. Halogenated organic compounds frequently exhibit high aquatic toxicity.[2][4]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of each component is based on providing a robust barrier against the anticipated chemical hazards.

Area of Protection Required PPE Rationale and Standard
Eye & Face Protection • Chemical splash goggles.• Full-face shield.Due to the high risk of severe eye damage, standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and vapors.[6] A full-face shield must be worn over the goggles to protect the entire face from splashes of this corrosive material.[7]
Skin & Body Protection • Chemical-resistant coverall (e.g., Tychem®).• Chemical-resistant apron worn over the coverall.A disposable, chemical-resistant coverall is essential to prevent skin contact.[8] Adding a chemical-resistant apron provides an additional barrier during procedures with a high risk of splashes, such as when transferring solutions or weighing the solid.[6]
Respiratory Protection • NIOSH-approved respirator with cartridges for organic vapors and acid gases.Handling the solid powder or creating solutions can generate dust or aerosols. A respirator is necessary to prevent respiratory tract irritation.[1][8] Given the potential for the compound to release acidic vapors (like HCl) upon decomposition, a multi-sorbent cartridge is recommended.[8] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
Hand Protection • Double-gloving: - Inner: Nitrile gloves. - Outer: Thicker, chemical-resistant gloves (e.g., Neoprene or Silver Shield®).The risk of skin corrosion and potential sensitization necessitates robust hand protection.[7] Double-gloving is a critical best practice. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. Always check manufacturer-specific glove selection guides for resistance to chlorinated organic compounds.[8]

Operational Workflow: From Preparation to Decontamination

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. This workflow is designed to be a self-validating system, with built-in checks to ensure safety at every stage.

Step-by-Step Handling Protocol
  • Preparation (Pre-Operation):

    • Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Safety Equipment Check: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[9]

    • Spill Kit: Confirm a chemical spill kit appropriate for halogenated organic solids/liquids is readily available.

    • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Execution (Handling the Compound):

    • Weighing: If weighing the solid, perform this task within the fume hood to contain any dust. Use anti-static equipment where possible.

    • Transfers: When making solutions or transferring the material, use tools like spatulas or powder funnels to minimize the risk of spills.

    • Work Practices: Always keep containers with the compound sealed when not in immediate use.[10] Work with the sash of the fume hood at the lowest practical height.

  • Decontamination & Doffing (Post-Operation):

    • Gross Decontamination: Wipe down any contaminated surfaces and equipment within the fume hood using an appropriate solvent (e.g., isopropanol), followed by a soap and water wash.

    • PPE Removal (Doffing): Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the apron and coverall. The face shield and goggles are next, and finally the inner gloves.

    • Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.

Safety Workflow Diagram

The following diagram illustrates the critical decision points and flow of the handling process.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_decon 3. Post-Handling Phase Prep_Area Designate & Prepare Fume Hood Check_Safety Verify Eyewash/Shower & Spill Kit Prep_Area->Check_Safety Don_PPE Don Full PPE Check_Safety->Don_PPE Handle Weigh & Transfer Compound Inside Hood Don_PPE->Handle Proceed to Handling Work Perform Experiment Handle->Work Secure Seal All Containers Work->Secure Decon_Area Decontaminate Surfaces & Equipment Secure->Decon_Area Experiment Complete Doff_PPE Remove PPE Carefully Decon_Area->Doff_PPE Dispose_Waste Segregate & Dispose of Waste Doff_PPE->Dispose_Waste Wash Wash Hands Thoroughly Dispose_Waste->Wash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.